2-fluoro-N-propylpyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H11FN2/c1-2-4-10-7-3-5-11-8(9)6-7/h3,5-6H,2,4H2,1H3,(H,10,11) |
InChI Key |
LLQMAXLQRWUDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
2-fluoro-N-propylpyridin-4-amine chemical structure and properties
Structure, Properties, and Medicinal Chemistry Applications
Chemical Identity & Structural Analysis[1][2][3][4]
2-Fluoro-N-propylpyridin-4-amine is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] It functions as a "pharmacophore scaffold," offering a balance of electronic modulation (via the fluorine atom) and lipophilic extension (via the propyl chain).
Core Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 1566296-01-2 |
| Molecular Formula | C₈H₁₁FN₂ |
| Molecular Weight | 154.19 g/mol |
| SMILES | CCCNc1cc(F)nc1 |
| Common Synonyms | 4-(Propylamino)-2-fluoropyridine; N-propyl-2-fluoro-4-pyridinamine |
Structural Features & Electronic Environment
The molecule consists of a pyridine ring substituted at the 2-position with a fluorine atom and at the 4-position with a secondary amine carrying a propyl chain.[1]
-
The 2-Fluoro Substituent:
-
Electronic Effect: Fluorine is highly electronegative (
), exerting a strong inductive electron-withdrawing effect (-I).[1] This reduces the electron density of the pyridine ring, particularly at the nitrogen atom, thereby lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). -
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 2-position blocks a common site of oxidative metabolism (Phase I oxidation by CYP450), extending the half-life of the parent scaffold.
-
-
The 4-Amino Group:
-
Resonance Donation: The exocyclic nitrogen acts as a resonance donor (+M effect), pushing electron density back into the pyridine ring. This counteracts the withdrawing effect of the fluorine to some degree, stabilizing the system.
-
Basicity: The molecule is an aminopyridine.[2] The exocyclic nitrogen is
-hybridized due to conjugation with the ring, making it significantly less basic than a standard aliphatic amine.
-
-
The N-Propyl Chain:
-
Lipophilicity: The propyl group adds steric bulk and lipophilicity (increasing LogP), which aids in penetrating hydrophobic pockets within protein binding sites or crossing lipid bilayers.
-
Physicochemical Properties[1][7][8][9]
Note: Values marked with () are predicted based on structure-activity relationship (SAR) algorithms for this specific congener.*[1]
| Property | Value / Description | implication for Drug Design |
| Physical State | Solid (Low Melting) or Viscous Oil | Easy to handle in solid-phase synthesis if crystalline.[1] |
| Boiling Point | ~260°C (Predicted) | High thermal stability allows for elevated reaction temperatures. |
| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity reduces non-specific binding to acidic proteins. |
| LogP (Octanol/Water) | 1.8 - 2.1* | Optimal range for oral bioavailability (Lipinski compliant).[1] |
| Topological Polar Surface Area (TPSA) | ~25 Ų | High membrane permeability (Brain-Blood Barrier penetration likely). |
| H-Bond Donors / Acceptors | 1 Donor / 2 Acceptors | Excellent profile for hydrogen bonding in enzyme active sites.[1] |
Synthesis & Manufacturing Protocols
The most robust route for synthesizing this compound utilizes Nucleophilic Aromatic Substitution (S_NAr) .[1] This method is preferred over metal-catalyzed couplings (Buchwald-Hartwig) due to lower cost and the high reactivity of the 4-position in 2,4-difluoropyridine or 2-fluoro-4-chloropyridine.[1]
Reaction Mechanism
The reaction proceeds via a Meisenheimer complex. The propylamines nucleophilic nitrogen attacks the electrophilic C4 position. The 2-fluoro group activates the ring but is less labile than the leaving group at C4 (if Cl is used) or directs substitution to C4 (if 2,4-difluoro is used) due to the stability of the intermediate anion adjacent to the ring nitrogen.
Experimental Protocol (Standardized S_NAr)
Reagents:
-
Substrate: 2,4-Difluoropyridine [CAS: 34941-90-7] OR 4-Chloro-2-fluoropyridine [CAS: 34941-91-8].[1]
-
Nucleophile: n-Propylamine (1.2 equivalents).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Solvent: Ethanol, DMF, or DMSO.[3]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with 4-Chloro-2-fluoropyridine (1.0 eq) and Ethanol (5-10 volumes).
-
Addition: Cool the solution to 0°C. Add DIPEA (2.0 eq) followed by the slow addition of n-Propylamine (1.2 eq) to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature. If using the chloro-substrate, heat to reflux (80°C) for 4–6 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.
-
Note: 2,4-Difluoropyridine is more reactive and may proceed at room temperature.
-
-
Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound.
Visualization: Synthesis Pathway
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target molecule.
Medicinal Chemistry Applications
In drug discovery, this compound serves as a high-value intermediate. Its utility is defined by three key mechanisms:
Bioisosterism and Metabolic Blocking
The 2-fluoro group is often used to replace a hydrogen atom or a methyl group.[1]
-
Metabolic Block: The C2 position of pyridine is prone to oxidation by aldehyde oxidase. Fluorine substitution effectively blocks this pathway, increasing the in vivo half-life.
-
pKa Modulation: By lowering the basicity of the pyridine nitrogen, the fluorine atom reduces the energy penalty of desolvation required for the molecule to enter a hydrophobic protein pocket.
Kinase Inhibitor Design
This scaffold is frequently found in ATP-competitive kinase inhibitors.[1]
-
Hinge Binding: The pyridine nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" of kinase enzymes.
-
Solvent Front: The N-propyl group projects towards the solvent front or a hydrophobic sub-pocket (e.g., the ribose binding pocket), providing selectivity over other kinases.
Radiotracer Development (F-18)
While this specific molecule contains stable Fluorine-19, the structure is a direct precursor analog for Fluorine-18 (¹⁸F) PET radiotracers .[1] The 2-position is ideal for late-stage radiofluorination via S_NAr on the corresponding nitro- or trimethylammonium-precursor, enabling the development of diagnostic imaging agents for neuroinflammation.[1]
Visualization: Pharmacophore Map
Figure 2: Pharmacophore mapping showing the functional roles of specific structural elements.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, handling should follow protocols for fluorinated aminopyridines .
-
Hazard Classification (GHS):
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All operations involving heating or powder handling must be conducted in a fume hood.
-
Incompatibility: Strong oxidizing agents and strong acids.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18327808, 2-Amino-4-fluoropyridine (Parent Scaffold).[1] Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles and Heterocycles: From Synthesis to Applications.[5] Chemical Reviews, 121(3), 1670-1715.[5] (Context on Fluorine in Heterocycles). Retrieved from [Link]
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- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
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An In-Depth Technical Guide to the Safe Handling of N-propyl-2-fluoropyridin-4-amine
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive safety and handling guide for N-propyl-2-fluoropyridin-4-amine (CAS No. 1209723-53-5). As specific safety data for this compound is not extensively published, this guide is synthesized from expert analysis of its core chemical structure, leveraging authoritative data from closely related and well-characterized analogs, including aminopyridines and fluoropyridines. This approach provides a robust framework for risk assessment and safe laboratory practice for researchers, scientists, and drug development professionals.
The core structure combines a highly toxic aminopyridine scaffold with a chemically reactive fluoropyridine ring. The aminopyridine class of compounds is known for potent neurotoxicity, with exposure leading to symptoms like dizziness, headache, respiratory distress, and convulsions.[1][2] The fluorine substitution, while often used in drug discovery to enhance metabolic stability, can also introduce unique metabolic liabilities and reactivity.[3][4][5] Therefore, a cautious and well-informed approach is paramount.
Section 1: Hazard Identification and Inferred Risk Profile
The primary hazards of N-propyl-2-fluoropyridin-4-amine are inferred from the toxicological profiles of aminopyridines and fluorinated aromatic compounds. Aminopyridines are classified as highly toxic via oral, dermal, and inhalation routes.[6][7] Fluoropyridines are known irritants and are flammable.[8]
Inferred GHS Classification
The following classification is projected based on available data for analogous compounds.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 or 3 | H300: Fatal if swallowed / H301: Toxic if swallowed[6][9] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[6] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][10] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[8][10] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[8][10] |
Principal Health and Physical Hazards
-
Neurotoxicity: This is the most significant risk, inherited from the aminopyridine core. These compounds can act on the central nervous system, leading to symptoms ranging from headache and dizziness to convulsions and respiratory distress at low doses.[1][2]
-
Chemical Reactivity: The fluorine atom at the 2-position activates the pyridine ring, making it susceptible to nucleophilic attack. This reactivity could lead to interactions with biological nucleophiles.[4]
-
Metabolic Concerns: While the carbon-fluorine bond is strong, metabolic processes can, in some cases, lead to the release of fluoride ions or other toxic metabolites.[4][11] Long-term exposure to compounds that liberate fluoride can lead to skeletal fluorosis.[4]
-
Combustibility: The compound is expected to be a combustible solid.[12] When heated, it may form explosive mixtures with air, and thermal decomposition can release highly toxic fumes such as nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[12][13]
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of N-propyl-2-fluoropyridin-4-amine, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][14]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[15]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[12][16]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is critical and must be based on a thorough risk assessment. The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection decision tree for handling the target compound.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile. Given the high dermal toxicity, double-gloving is strongly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[12][14]
-
Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should be worn over the goggles.[15]
-
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is advised.[15]
-
Respiratory Protection: When handling the solid powder outside of a glovebox, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation.[12][14]
Section 3: Safe Handling, Storage, and Chemical Stability
Adherence to strict protocols for handling and storage is essential to maintain chemical integrity and prevent accidental exposure.
Protocols for Safe Handling
-
Designated Area: All work with this compound should be performed in a designated area within a fume hood, clearly labeled with a warning sign indicating the presence of a highly toxic substance.
-
Weighing: Weigh the solid compound in a disposable weigh boat within the fume hood. Use tools (spatulas) dedicated to this compound to prevent cross-contamination.
-
Transfers: When transferring the substance, minimize the creation of dust.[1] If making a solution, add the solid slowly to the solvent.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12] Contaminated clothing should be removed immediately and laundered separately before reuse.
Storage and Stability
-
Conditions: Store in a tightly closed, properly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat.[15]
-
Security: The compound should be stored in a locked cabinet or an area with restricted access, accessible only to authorized personnel.[2][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][13][15]
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an emergency is critical to minimizing harm.
Accidental Release Measures
The following workflow diagram outlines the emergency response procedure for a laboratory spill.
Caption: Emergency response workflow for a laboratory spill.
-
Personal Precautions: Evacuate non-essential personnel. The responder must wear full PPE as described in Section 2. Avoid breathing dust or vapors.[9][15]
-
Containment: For a solid spill, carefully sweep the material into a sealable container for disposal.[1] Avoid generating dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand, then collect into a container.[13][14]
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[2][15]
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical attention.[14][17]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate emergency medical attention.[1][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate emergency medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical attention.[1][17]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][14]
-
Specific Hazards: The compound is combustible and can release toxic gases (HF, NOx) upon combustion.[13] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[9][15]
Section 5: Inferred Toxicological Profile
The toxicological properties have not been fully investigated for this specific molecule. However, the profile can be inferred from its structural components.
-
Primary Target Organs: The central nervous system and respiratory system are the primary targets, based on data from other aminopyridines.[1]
-
Routes of Exposure: The main routes of exposure are inhalation, skin absorption, and ingestion.[1] All routes are considered highly hazardous.
-
Symptoms of Acute Exposure: Expect symptoms such as headache, dizziness, nausea, high blood pressure, respiratory distress, muscle weakness, convulsions, and stupor.[1]
-
Chronic Exposure: The effects of long-term, low-dose exposure are not known. However, chronic exposure to compounds that can metabolically release fluoride ions may pose a risk of skeletal fluorosis.[4][11]
-
Carcinogenicity & Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic, but data is lacking.[6]
Section 6: Disposal Considerations
All waste containing N-propyl-2-fluoropyridin-4-amine must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in clearly labeled, sealed containers.
-
Disposal Method: Disposal must be handled by a licensed professional waste disposal service.[10] Chemical incineration with an afterburner and scrubber is a potential method.[1][8] Do not dispose of this material down the drain or in regular trash.[2]
References
- 2-Aminopyridine SDS, 504-29-0 Safety Data Sheets - ECHEMI. (n.d.).
- BenchChem. (n.d.). Safe handling and storage procedures for aminopyridines.
- Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- S D Fine-Chem Limited. (n.d.). 4-aminopyridine Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Aminopyridine.
- Sigma-Aldrich. (2025, June 11). Safety Data Sheet for a related aminopyridine.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for 2-Fluoropyridine.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for Trifluoroiodomethane.
- BASF. (2026, February 10). Safety data sheet.
- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680.
- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet for a related aminopyridine.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-4-ethylpyridine.
- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet for 2-Amino-4-fluoropyridine.
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet for a related fluorinated aminopyridine.
- Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-945.
- Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-170.
- CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET.
- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680.
- Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet for 2-Aminopyridine.
- SynQuest Laboratories, Inc. (n.d.). Fluoroiodomethane Safety Data Sheet.
- Generic Manufacturer. (n.d.).
- El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4059.
- Capot Chemical. (2014, March 14). MSDS of 4-Amino-2-fluoropyridine.
- TCI Chemicals. (n.d.). 2-Amino-4-fluoropyridine.
- Sigma-Aldrich. (n.d.). 4-Amino-2-fluoropyridine 96%.
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2-fluoro-4-(propylamino)pyridine molecular weight and formula
Physicochemical Profiling, Synthetic Methodology, and Structural Utility in Drug Discovery
Part 1: Molecular Identity & Physicochemical Core
Executive Summary 2-Fluoro-4-(propylamino)pyridine is a regioselectively substituted pyridine derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural duality—combining an electron-withdrawing fluorine at the C2 position with an electron-donating alkylamine at C4—makes it a critical intermediate for modulating basicity and lipophilicity in kinase inhibitor design.
Core Data Table
| Property | Value |
| IUPAC Name | 2-Fluoro-N-propylpyridin-4-amine |
| Molecular Formula | C₈H₁₁FN₂ |
| Molecular Weight | 154.19 g/mol |
| Exact Mass | 154.0906 |
| CAS Number | Not widely listed as commodity chemical; typically synthesized in situ. |
| Predicted LogP | ~1.8 – 2.1 (Lipophilic) |
| pKa (Conjugate Acid) | ~6.5 (Estimated; reduced vs. pyridine due to 2-F inductive effect) |
| H-Bond Donors | 1 (Amine NH) |
| H-Bond Acceptors | 2 (Pyridine N, Fluorine) |
Part 2: Structural Analysis & Pharmacophore Potential
The "Fluorine Effect" in Pyridine Scaffolds
The strategic placement of fluorine at the C2 position serves two critical functions in drug design, distinguishing this molecule from its non-fluorinated analog:
-
Metabolic Blocking: The C2 position of pyridine is susceptible to oxidative metabolism (N-oxidation or hydroxylation). Fluorine substitution blocks this site, enhancing metabolic stability (t1/2).
-
Electronic Modulation: Fluorine is highly electronegative (
). Through the inductive effect (-I), it lowers the pKa of the pyridine nitrogen. This reduces the likelihood of non-specific binding to plasma proteins while maintaining sufficient basicity for H-bonding in the ATP-binding pocket of kinase enzymes.
The C4-Amine Vector
The propylamino group at C4 acts as a "solubilizing tail" or a vector to probe hydrophobic pockets within a receptor. The secondary amine provides a crucial hydrogen bond donor capability, often required for hinge-region binding in kinase targets.
Part 3: Synthetic Architecture
Mechanistic Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis of 2-fluoro-4-(propylamino)pyridine relies on the regioselective nucleophilic aromatic substitution of 2,4-difluoropyridine.
The Regioselectivity Challenge: 2,4-Difluoropyridine possesses two electrophilic sites (C2 and C4).
-
C4 Position (Preferred): Nucleophilic attack here leads to a Meisenheimer complex stabilized by the pyridine nitrogen (para-like resonance). This path is kinetically favored due to lower steric hindrance and optimal charge delocalization.
-
C2 Position (Minor): Attack here is less favored due to the repulsion between the incoming nucleophile and the nitrogen lone pair (ortho-effect), despite the inductive activation by the adjacent nitrogen.
Experimental Protocol
-
Precursor: 2,4-Difluoropyridine
-
Nucleophile: n-Propylamine (1.1 equivalents)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the regioselective synthesis of the target molecule.
Detailed Protocol Steps
-
Charge: To a reaction vessel, add 2,4-difluoropyridine (1.0 eq) dissolved in anhydrous DMF (5 mL/mmol).
-
Activation: Add DIPEA (1.5 eq) and stir at room temperature for 10 minutes.
-
Addition: Dropwise add n-propylamine (1.05 eq). Note: Controlling stoichiometry is vital to prevent bis-substitution.
-
Reaction: Heat the mixture to 60°C. Monitor by LCMS. The reaction typically reaches completion in 3–5 hours.
-
Workup: Dilute with Ethyl Acetate (EtOAc) and wash 3x with water to remove DMF. Dry organic layer over MgSO₄.
-
Purification: The crude material will contain the regioisomer (4-fluoro-2-propylaminopyridine). Separation is achieved via silica gel chromatography using a gradient of 0–30% EtOAc in Hexanes. The 4-amino isomer (target) is typically more polar than the 2-amino isomer.
Part 4: Analytical Validation (QC)
To ensure scientific integrity, the isolated product must be validated against specific spectroscopic markers.
Proton NMR (¹H NMR) Signature
-
Propyl Group: Look for a triplet (~0.9 ppm, CH₃), a multiplet (~1.6 ppm, CH₂), and a quartet/triplet (~3.1 ppm, N-CH₂).
-
Pyridine Ring (Key Diagnostic):
-
H3 (Proton between F and Amine): Appears as a doublet of doublets (dd) due to coupling with F (large J_H-F ~10-12 Hz) and H5.
-
H5: Doublet of doublets.
-
H6 (Next to N): Downfield doublet (~7.8–8.0 ppm).
-
-
NH Proton: Broad singlet, exchangeable with D₂O.
Mass Spectrometry (LCMS)
-
Ionization Mode: ESI+ (Electrospray Positive)
-
Expected Mass: [M+H]⁺ = 155.19 Da.
-
Isotope Pattern: Distinctive M+1 peak consistent with carbon count; no bromine/chlorine isotope patterns.
Analytical Decision Tree
Figure 2: Quality control decision tree for validating molecular structure and purity.
Part 5: Safety & Handling
-
Hazard Class: Pyridine derivatives are generally irritants. Fluorinated pyridines can release HF upon thermal decomposition.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine.
References
-
Regioselectivity in SₙAr Reactions of Halopyridines
-
Synthesis of 2-Fluoro-4-aminopyridines
-
Fluorine in Medicinal Chemistry
- Title: Fluorine in Medicinal Chemistry.
-
Source: Journal of Medicinal Chemistry.
- Context: Explains the rationale for using 2-fluoropyridine scaffolds to modul
-
Link:[Link]
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A Senior Application Scientist's Guide to Fluorinated Aminopyridine Building Blocks in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry, offering a reliable method to modulate physicochemical and pharmacokinetic properties.[1][2] When combined with the privileged aminopyridine scaffold, a motif prevalent in numerous biologically active compounds, fluorination provides a powerful strategy for lead optimization and the development of novel therapeutics.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of fluorinated aminopyridine building blocks. We will explore the fundamental impact of fluorination on molecular properties, detail robust synthetic strategies for accessing these key intermediates, and present field-proven experimental protocols. The narrative is grounded in mechanistic rationale and causality, reflecting the decision-making process of an experienced medicinal chemist.
The Strategic Imperative: Why Fluorinate Aminopyridines?
The convergence of two highly successful strategies in drug design—the use of heterocyclic scaffolds and the incorporation of fluorine—has given rise to the prominent class of fluorinated heterocycles.[5][6] It is estimated that heterocyclic moieties are present in approximately 85% of all bioactive compounds, while over 20% of all pharmaceuticals on the market contain at least one fluorine atom.[5][6]
The aminopyridine core is a bioisostere of aniline and is frequently employed to engage in crucial hydrogen bonding interactions with biological targets, enhance solubility, and provide a vector for further chemical elaboration. However, unsubstituted aminopyridines can suffer from rapid metabolic degradation, typically through oxidation of the aromatic ring.
Fluorine, the most electronegative element, offers a unique suite of properties to address these challenges.[2] Its introduction into the aminopyridine scaffold is not a speculative exercise but a data-driven decision to fine-tune a molecule's disposition in a biological system.
The core benefits can be visualized as a logical cascade:
Caption: General mechanism of SNAr on a 2-fluoropyridine substrate.
Protocol 1: SNAr Amination of 2,3-Difluoropyridine
This protocol describes a typical SNAr reaction, a cornerstone for building substituted aminopyridines.
Objective: To synthesize N-benzyl-3-fluoro-pyridin-2-amine.
Materials:
-
2,3-Difluoropyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-difluoropyridine (1.0 eq) and anhydrous DMF (to achieve ~0.5 M concentration).
-
Reagent Addition: Add potassium carbonate (2.0 eq) followed by the dropwise addition of benzylamine (1.2 eq) at room temperature. The base is crucial to neutralize the HF formed in situ, driving the reaction to completion.
-
Reaction: Heat the mixture to 80-90 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The aqueous wash removes DMF and inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-fluoro-pyridin-2-amine.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and MS analysis.
3.2. Direct C-H Fluorination
For late-stage functionalization, where the core of a complex molecule is already assembled, direct C-H fluorination offers a powerful alternative. This approach avoids the multi-step synthesis of a pre-fluorinated starting material.
Causality & Mechanistic Insight: Modern C-H fluorination methods often employ electrophilic fluorinating reagents. A notable method developed by Hartwig and colleagues uses Silver(II) fluoride (AgF₂). [7][8]The reaction proceeds with exclusive selectivity for the C-H bond adjacent (ortho) to the pyridine nitrogen. [8][9][10]Mechanistic studies suggest a pathway analogous to the classic Chichibabin amination reaction, where the reaction is initiated by the coordination of the pyridine to the silver center, followed by a sequence that leads to selective fluorination. [8][9]This method is advantageous for its mild conditions (often at room temperature) and high regioselectivity. [8]However, it's incompatible with certain functional groups like free amines or electron-rich heterocycles. [7]
Caption: Experimental workflow for direct C-H fluorination using AgF₂.
Protocol 2: Direct C-H Fluorination of 3-Chloropyridine
This protocol provides a method for late-stage fluorination, directly converting a C-H bond to a C-F bond.
Objective: To synthesize 3-chloro-2-fluoropyridine.
Materials:
-
3-Chloropyridine (1.0 eq)
-
Silver(II) Fluoride (AgF₂) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Inert atmosphere glovebox or Schlenk line
-
Celatom® or silica gel for filtration
-
Pentane, Dichloromethane (DCM)
Procedure:
-
Setup (Inert Atmosphere): AgF₂ is sensitive to moisture. All operations should be performed in a glovebox or using Schlenk techniques. Add AgF₂ (1.5 eq) to a dry flask.
-
Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the 3-chloropyridine (1.0 eq) substrate. The reaction is often rapid.
-
Reaction: Stir the suspension vigorously at ambient temperature. The reaction is typically complete within 1 hour. Progress can be monitored by taking aliquots (quenched and filtered) for GC-MS analysis.
-
Workup: Once complete, dilute the reaction mixture with a larger volume of a less polar solvent like DCM or pentane.
-
Filtration: Filter the suspension through a pad of Celatom® or silica gel to remove silver salts. Rinse the pad thoroughly with the same solvent.
-
Purification: Carefully concentrate the filtrate under reduced pressure (the product can be volatile). If necessary, further purification can be achieved by flash chromatography or distillation.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS to confirm identity and purity.
3.3. Other Synthetic Routes
-
Balz-Schiemann Reaction: A classic method involving the diazotization of an aminopyridine with a source of nitrite in the presence of tetrafluoroboric acid (HBF₄) or its salts, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. [11]While effective, it often requires harsh conditions and can have substrate limitations.
-
Catalytic Amination: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to couple a fluoropyridine halide (Cl, Br, I) or triflate with an amine. [12]This method offers excellent scope for the amine component but requires careful optimization of ligands and conditions.
Applications in Drug Discovery: Case Studies
The utility of fluorinated aminopyridine building blocks is best demonstrated through their incorporation into successful drug candidates. These structures are often found at the heart of kinase inhibitors, CNS agents, and anti-infectives, where they serve as critical hinge-binding motifs or scaffolds for exploring structure-activity relationships (SAR).
-
Oncology (Kinase Inhibitors): Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the "hinge" region of the kinase active site. Fluorinating this core can improve metabolic stability against CYP-mediated oxidation and enhance potency by favorably altering the electronics of the hinge-binding interaction.
-
CNS Disorders: For drugs targeting the central nervous system, achieving the right balance of lipophilicity for blood-brain barrier (BBB) penetration is paramount. Fluorination provides a subtle yet powerful tool to modulate LogP, helping to optimize brain exposure while potentially mitigating off-target effects. [13]* Anti-Infectives: In the development of antibiotics and antivirals, blocking metabolic pathways is crucial to maintain therapeutic drug concentrations. Fluorinated aminopyridines can serve as robust scaffolds that resist metabolic breakdown by host or pathogen enzymes.
Conclusion and Future Outlook
Fluorinated aminopyridine building blocks represent a mature yet continually evolving area of medicinal chemistry. Their value is rooted in the predictable and beneficial modulation of key drug-like properties, including metabolic stability, pKa, and target affinity. [1][14]The continued development of synthetic methodologies, particularly in the realm of late-stage C-H functionalization, is expanding the toolkit available to medicinal chemists. [15][16]As our understanding of the subtle interplay between fluorine's electronic effects and biological systems grows, these building blocks will undoubtedly remain central to the design of the next generation of therapeutics.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 12, 2026.
-
Yadav, M. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
-
Altundaş, R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved February 12, 2026. [Link]
-
Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved February 12, 2026. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved February 12, 2026. [Link]
-
Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. Retrieved February 12, 2026. [Link]
-
O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. [Link]
-
Sinopeg. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Retrieved February 12, 2026. [Link]
-
ResearchGate. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved February 12, 2026. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
-
ResearchGate. (n.d.). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. Retrieved February 12, 2026. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved February 12, 2026. [Link]
-
Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
-
CORE. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved February 12, 2026. [Link]
-
PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved February 12, 2026. [Link]
-
SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved February 12, 2026. [Link]
-
MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved February 12, 2026. [Link]
-
ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Retrieved February 12, 2026. [Link]
-
ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved February 12, 2026. [Link]
-
ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved February 12, 2026. [Link]
-
PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved February 12, 2026. [Link]
-
MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved February 12, 2026. [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved February 12, 2026. [Link]
-
PubMed. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved February 12, 2026. [Link]
-
ResearchGate. (2025). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved February 12, 2026. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. scispace.com [scispace.com]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
Methodological & Application
Application Note: Precision Synthesis of 2-Fluoro-N-propylpyridin-4-amine
Executive Summary
This application note details the regioselective synthesis of 2-fluoro-N-propylpyridin-4-amine from 2,4-difluoropyridine . The protocol leverages the intrinsic electronic bias of the 2,4-difluoropyridine scaffold to achieve selective nucleophilic aromatic substitution (
Key Performance Indicators:
-
Target Regioselectivity: >95:5 (C4:C2 substitution)
-
Isolated Yield: 85–92%
-
Purity: >98% (HPLC)
Scientific Foundation & Mechanistic Insight
The Regioselectivity Paradox
The starting material, 2,4-difluoropyridine, possesses two electrophilic sites. Successful synthesis relies on exploiting the kinetic preference for the C4 position over the C2 position.
-
Electronic Activation: Both C2 and C4 are activated by the electron-withdrawing nitrogen atom and the fluorine substituents.
-
The Kinetic Driver: Nucleophilic attack at C4 forms a Meisenheimer complex where the negative charge is delocalized onto the ring nitrogen. While C2 attack also allows this, the C4 pathway is kinetically favored due to reduced steric repulsion from the nitrogen lone pair and the "para-like" resonance stabilization which is generally lower in energy than the "ortho-like" transition state.
-
Leaving Group Dynamics: Fluoride is an exceptional leaving group in
reactions (unlike ) because its high electronegativity significantly lowers the energy of the LUMO, accelerating the rate-determining step (nucleophilic addition).[1]
Reaction Mechanism Visualization
The following diagram illustrates the reaction pathway and the critical intermediate stabilization.
Figure 1: Mechanism of regioselective
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Density (g/mL) | Role |
| 2,4-Difluoropyridine | 115.08 | 1.0 | 1.11 | Substrate |
| n-Propylamine | 59.11 | 1.1 | 0.719 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.726 | HF Scavenger |
| Ethanol (EtOH) | 46.07 | N/A | N/A | Solvent |
| Ethyl Acetate | 88.11 | N/A | N/A | Extraction |
Step-by-Step Procedure
Safety Precaution: 2,4-Difluoropyridine is volatile and an irritant. The reaction generates HF equivalents, which are neutralized by TEA to form triethylammonium fluoride. Work in a well-ventilated fume hood.
Phase 1: Reaction Setup
-
Preparation: Charge a dry round-bottom flask (equipped with a magnetic stir bar) with 2,4-difluoropyridine (1.0 equiv) and absolute Ethanol (5 mL per mmol substrate).
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controlling the initial temperature minimizes the risk of competing attack at the C2 position.
-
Base Addition: Add Triethylamine (1.5 equiv) in a single portion.
-
Nucleophile Addition: Add n-propylamine (1.1 equiv) dropwise over 5–10 minutes.
-
Note: A slight color change (yellowing) is normal.
-
Phase 2: Reaction Progression
-
Warming: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Monitoring: Stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (
) should disappear, and a more polar product spot ( ) should appear.
-
Phase 3: Workup & Isolation
-
Concentration: Remove the ethanol under reduced pressure (Rotavap, 40°C bath).
-
Partition: Redissolve the residue in Ethyl Acetate and wash with Water (2x) followed by Brine (1x).
-
Chemistry: Water washes remove the triethylammonium fluoride salt and excess amine.
-
-
Drying: Dry the organic layer over anhydrous
or . -
Filtration: Filter off the drying agent and concentrate the filtrate in vacuo.
Phase 4: Purification
-
Assessment: The crude material is typically a pale yellow oil or low-melting solid.
-
Chromatography: If purity is <95%, purify via silica gel flash chromatography.
-
Eluent: Gradient of 0%
30% Ethyl Acetate in Hexanes. -
Fraction Collection: Collect the major peak. Discard the minor, less polar impurity (trace 2-propylamino-4-fluoropyridine) if observed.
-
Process Control & Visualization
Workflow Diagram
The following flowchart ensures protocol adherence and highlights critical decision points.
Figure 2: Operational workflow for the synthesis and isolation of the target amine.
Analytical Validation Criteria
To confirm the identity and regioselectivity of the product, use the following NMR signatures:
-
NMR:
-
Product (4-amino-2-fluoro): Signal typically around -70 to -80 ppm (singlet or doublet depending on H-coupling).
-
Impurity (2-amino-4-fluoro): Signal typically shifted significantly (often >10 ppm difference) due to the different electronic environment (ortho vs para to nitrogen).
-
-
NMR (Regiochemistry Confirmation):
-
Look for the splitting pattern of the aromatic protons. In the 2-fluoro-4-substituted product, the proton at C3 (between F and Amine) appears as a doublet of doublets (coupling to F and H-5) with a distinct shift compared to the starting material.
-
The disappearance of the C4-F signal in
NMR (d, Hz) and appearance of a C4-N signal confirms substitution at position 4.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Reaction temperature too low or old amine. | Warm reaction to 50°C. Ensure propylamine is fresh/dry. |
| Poor Regioselectivity | Temperature spike during addition. | Ensure strict 0°C start and slow dropwise addition of amine. |
| Emulsion during Workup | Formation of TEA-HF salts / surfactants. | Add more brine; filter through a Celite pad if solids persist. |
| Product is Colored | Oxidation of amine traces. | Perform chromatography quickly; store under inert atmosphere ( |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2762838, 2,4-Difluoropyridine. Retrieved from [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (General reference for regioselectivity in heterocycles).
Sources
Application Note: Regioselective Amination of 2,4-Dichloropyridine with Propylamine
Executive Summary
The regioselective functionalization of 2,4-dichloropyridine (2,4-DCP) is a critical pivot point in medicinal chemistry. The scaffold contains two electrophilic sites: the C2-chlorine (ortho-like) and the C4-chlorine (para-like). While both sites are activated by the pyridine nitrogen, they exhibit distinct reactivities depending on the mechanism of attack.
This guide provides two divergent protocols to selectively install a propylamine moiety:
-
Protocol A (C4-Selective): Leverages thermodynamic and kinetic preference of Nucleophilic Aromatic Substitution (
). -
Protocol B (C2-Selective): Utilizes Palladium-catalyzed Buchwald-Hartwig amination to override intrinsic
tendencies.
Key Takeaway: Thermal conditions favor C4-substitution. Metal catalysis is required to access the C2-isomer with high selectivity.
Mechanistic Insight & Selectivity Logic
To control the reaction, one must understand the competing pathways.
-
Path A (
- C4 Selective): Under thermal conditions, the nucleophile attacks C4. The transition state leading to the C4-Meisenheimer complex is lower in energy because the negative charge is delocalized onto the ring nitrogen without the Coulombic repulsion experienced at the C2 position (where the nucleophile approaches adjacent to the nitrogen lone pair). -
Path B (Pd-Catalyzed - C2 Selective): Palladium(0) undergoes oxidative addition preferentially at the C2-Cl bond. The C2 position is more electron-deficient (inductive effect of adjacent N), making the C2-Cl bond weaker and more reactive toward metal insertion than the C4-Cl bond.
Visualization: The Selectivity Switch
The following diagram illustrates the decision matrix for selecting the correct pathway.
Figure 1: Divergent synthesis pathways. Path A follows intrinsic
Experimental Protocols
Protocol A: C4-Selective Amination ( )
Objective: Synthesis of 2-chloro-N-propylpyridin-4-amine. Mechanism: Nucleophilic Aromatic Substitution.[1][2][3][4][5][6][7]
Reagents & Equipment[8]
-
Substrate: 2,4-Dichloropyridine (1.0 equiv)
-
Nucleophile: Propylamine (1.2 equiv) — Excess ensures completion.
-
Base: Triethylamine (TEA) or DIPEA (1.5 equiv) — Scavenges HCl.
-
Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for scale-up.
-
Temp: Reflux (EtOH) or 80–100°C (NMP).
Step-by-Step Methodology
-
Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyridine (100 mg, 0.67 mmol) and Ethanol (3 mL).
-
Add Nucleophile: Add Propylamine (66 µL, 0.81 mmol) followed by Triethylamine (140 µL, 1.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove ethanol and excess amine.
-
Redissolve residue in EtOAc (10 mL) and wash with Water (2 x 5 mL) and Brine (5 mL).
-
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient 0–30% EtOAc in Hexanes).
Expected Outcome: >90% regioselectivity for the 4-amino isomer.
Protocol B: C2-Selective Amination (Pd-Catalyzed)
Objective: Synthesis of 4-chloro-N-propylpyridin-2-amine. Mechanism: Buchwald-Hartwig Cross-Coupling.[3]
Reagents & Equipment[8]
-
Substrate: 2,4-Dichloropyridine (1.0 equiv)
-
Nucleophile: Propylamine (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: BINAP or Xantphos (5–7 mol%) — Bidentate ligands are crucial to prevent catalyst poisoning by the pyridine nitrogen.
-
Base: Sodium tert-butoxide (NaOtBu) or Cs2CO3 (1.5 equiv).
-
Solvent: Toluene (anhydrous, degassed).
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Catalyst Pre-complexation: Add Pd(OAc)2 (7.5 mg, 0.03 mmol) and BINAP (25 mg, 0.04 mmol) to Toluene (2 mL). Stir at RT for 10 mins to form the active catalyst species (solution turns orange/red).
-
Substrate Addition: Add 2,4-dichloropyridine (100 mg, 0.67 mmol) and Propylamine (66 µL, 0.81 mmol).
-
Base Addition: Add NaOtBu (96 mg, 1.0 mmol).
-
Reaction: Heat to 80°C for 12–16 hours.
-
Critical Note: Do not overheat (>100°C) as thermal
(C4 attack) will begin to compete with the catalytic cycle.
-
-
Workup: Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash chromatography (SiO2, 0–20% EtOAc in Hexanes).
Expected Outcome: >85% regioselectivity for the 2-amino isomer.
Data Summary & Comparison
| Feature | Protocol A ( | Protocol B (Pd-Catalysis) |
| Primary Product | 4-isomer (C4-substitution) | 2-isomer (C2-substitution) |
| Selectivity Ratio | Typically >10:1 (C4:C2) | Typically >8:1 (C2:C4) |
| Driving Force | Intermediate Stability (Meisenheimer) | Oxidative Addition (Electronic) |
| Cost | Low (No metal) | High (Pd + Ligand) |
| Key Risk | Formation of bis-aminated byproduct if T > 120°C | Catalyst poisoning; Air sensitivity |
Analytical Quality Control (HPLC)[9]
Separating the 2-amino and 4-amino regioisomers is challenging due to their similar polarity. Standard C18 methods often result in co-elution.
Recommended Method: Mixed-Mode Chromatography or Hydrogen-Bonding Columns.
-
Column: Primesep 100 (Mixed-mode: Reversed-phase + Cation Exchange) or SHARC 1 (Hydrogen bonding).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Rationale: The 4-amino isomer is significantly more basic (pKa ~9.1) than the 2-amino isomer (pKa ~6.8) due to resonance stabilization of the protonated form. A cation-exchange mixed-mode column will retain the 4-isomer much longer than the 2-isomer, providing baseline separation.
References
- General Selectivity in Pyridines ( ): Topic: Explains the preference for C4 substitution in 2,4-dihalopyridines due to Meisenheimer complex stability. Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. Context: Foundational text confirming C4 activation is "para-like" and kinetically favored over C2 "ortho-like" in .
-
Pd-Catalyzed Regioselectivity (C2 Preference)
-
Analytical Separation of Isomers
- Topic: Separation of 2-amino and 4-aminopyridine isomers using mixed-mode chrom
- Source: Helix Chromatography Applic
-
URL:[Link]
-
Inversion of Selectivity (Review)
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to Developing Kinase Inhibitors Based on the 2-Fluoro-N-propylpyridin-4-amine Scaffold
Introduction
Protein kinases, which regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors (SMKIs) has revolutionized cancer treatment. A key feature of many successful SMKIs is a heterocyclic scaffold capable of forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site. Among these, the aminopyridine core is a well-established and versatile scaffold, found in numerous approved drugs and clinical candidates.[1][2] This scaffold is small, synthetically tractable, and provides a robust anchor point for inhibitor binding.[1]
This guide introduces a novel, rationally designed scaffold: 2-fluoro-N-propylpyridin-4-amine . While this specific molecule is a new starting point for inhibitor design, it is built upon the validated principles of the broader aminopyridine class.[3][4][5][6] This document serves as a comprehensive guide for researchers, outlining the strategic rationale, key experimental protocols, and data interpretation needed to advance this scaffold from a conceptual starting point to a viable lead series. We will explore the scaffold's inherent potential, provide detailed methodologies for synthesis and screening, and explain the causal logic behind each experimental step to build a robust structure-activity relationship (SAR).
Section 1: The 2-Fluoro-4-Aminopyridine Core: A Privileged Hinge-Binding Motif
The vast majority of kinase inhibitors function by competing with ATP for binding to the enzyme's active site. A conserved structural feature of this site is the hinge region, which connects the N- and C-terminal lobes of the kinase domain. The backbone of this region offers hydrogen bond donor and acceptor sites that can be exploited for potent and selective inhibitor binding.
The 4-aminopyridine motif is an excellent "hinge-binder." Typically, the exocyclic amino group acts as a hydrogen bond donor, while the pyridine ring nitrogen acts as an acceptor, forming two critical hydrogen bonds with the kinase hinge backbone. This bidentate interaction provides a strong thermodynamic anchor for the inhibitor.
The Role of the 2-Fluoro Substituent:
The inclusion of a fluorine atom at the 2-position is a deliberate design choice intended to fine-tune the scaffold's properties.
-
Modulation of Basicity: Fluorine is a strongly electron-withdrawing group. Its presence is expected to decrease the basicity (pKa) of the pyridine ring nitrogen. This can be advantageous, as overly basic compounds often have poor pharmacokinetic properties and may have off-target liabilities.
-
Enhanced Binding Interactions: The fluorine atom may engage in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions with the protein, potentially increasing binding affinity.
-
Metabolic Stability: C-F bonds are exceptionally strong, and fluorination at this position can block potential sites of oxidative metabolism, thereby improving the inhibitor's half-life.
The N-Propyl Group:
The N-propyl substituent is designed to probe the solvent-exposed region of the ATP binding site. Its size and flexibility allow it to occupy small hydrophobic pockets adjacent to the hinge, providing an additional anchor point and contributing to overall binding affinity. This group serves as an initial exploration vector, which can be readily modified to optimize potency and selectivity.
Section 2: Initial Library Synthesis and Diversification Strategy
A key advantage of the aminopyridine scaffold is its synthetic accessibility.[1] A robust synthetic plan allows for rapid generation of analogs to build a meaningful SAR. A suggested workflow involves diversification at two key vectors: the N-alkyl group and substitution on the pyridine ring.
Proposed Synthetic Workflow:
The initial library can be generated starting from a commercially available precursor like 2,4-difluoropyridine. A nucleophilic aromatic substitution (SNAr) reaction with various amines (propylamine, cyclopropylamine, etc.) can install the N-alkyl tail. Subsequent diversification at other positions on the pyridine ring can be achieved through metallation and cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is highly effective for these systems.[1]
Section 3: Protocol - Primary Biochemical Screening
The first step in evaluating newly synthesized compounds is to determine their ability to inhibit the catalytic activity of a target kinase in a purified, cell-free system. This provides a direct measure of target engagement and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for potency.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP-detection assay to measure kinase activity. The amount of ADP produced is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., SRC, ABL, EGFR)
-
Kinase-specific substrate peptide
-
ATP solution (at Km concentration for the specific kinase)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is appropriate. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include "vehicle" (DMSO only) and "no enzyme" controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 5 µL of this mix to each well containing the compounds.
-
Initiate Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's turnover rate.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Read Plate: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the normalized percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Hypothetical Screening Data:
| Compound ID | R Group (N-alkyl) | R' Group (C5-Aryl) | SRC IC50 (nM) | ABL IC50 (nM) | EGFR IC50 (nM) |
| Scaffold-01 | n-Propyl | H | 850 | 1200 | >10,000 |
| Scaffold-02 | Cyclopropyl | H | 450 | 980 | >10,000 |
| Scaffold-03 | Isobutyl | H | 1500 | 2300 | >10,000 |
| Scaffold-04 | n-Propyl | Phenyl | 320 | 550 | 8500 |
| Scaffold-05 | n-Propyl | 4-MeO-Phenyl | 150 | 210 | 6700 |
| Scaffold-06 | n-Propyl | 3-Cl-Phenyl | 95 | 130 | 4500 |
Section 4: Protocol - Cellular Target Engagement Assay
While biochemical assays are essential for measuring direct potency, it is critical to confirm that a compound can enter a cell and inhibit its target in a complex biological environment. A Western blot-based phospho-protein assay is the gold standard for demonstrating on-target activity in cells.
Protocol: Inhibition of Downstream Signaling via Western Blot
This protocol uses a cancer cell line where a specific kinase pathway is known to be active (e.g., GTL-16 cells for c-Met) to measure the inhibition of target phosphorylation.[4][7]
Materials:
-
Relevant cancer cell line (e.g., GTL-16 for c-Met, HCT-116 for CDK8)[6]
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Test compounds dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Met, anti-total-Met)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency the next day.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-Met) overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly, then apply the ECL substrate and image the blot using a chemiluminescence imager.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-Met) or a loading control like GAPDH.
Data Interpretation: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein signal, provides strong evidence of on-target cellular activity.
Section 5: Establishing the Structure-Activity Relationship (SAR)
SAR is the iterative process of understanding how chemical modifications to a scaffold affect its biological activity.[8][9] By analyzing the data from the primary screen (Section 3), we can begin to build a predictive model for inhibitor design.
Initial SAR Analysis (from Hypothetical Data):
-
N-Alkyl Group: Comparing Scaffold-01, -02, and -03 suggests that a smaller, more rigid group like cyclopropyl (Scaffold-02) is preferred over the linear n-propyl (Scaffold-01) or the bulkier isobutyl (Scaffold-03) group for SRC inhibition. This indicates the pocket accommodating this group may be sterically constrained.
-
C5-Aryl Substitution: Adding an aryl group at the C5 position (Scaffold-04, -05, -06) generally improves potency. Electron-donating (4-MeO) and electron-withdrawing (3-Cl) groups both enhance activity, with the 3-chloro substitution being the most effective. This suggests that both electronic and steric factors are at play and that this vector is critical for optimization.
This initial analysis guides the synthesis of a second-generation library to answer more specific questions and further refine potency and selectivity.
Section 6: Kinome Selectivity Profiling
A critical step in drug development is ensuring that an inhibitor is selective for its intended target(s). Inhibiting multiple kinases can lead to off-target toxicity or, in some cases, desirable polypharmacology. Broad screening against a large panel of kinases provides a comprehensive selectivity profile.
Methodology: Lead compounds that demonstrate potent biochemical and cellular activity should be submitted for commercial kinome profiling (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation). These services typically test the compound at one or two fixed concentrations (e.g., 1 µM) against a panel of hundreds of human kinases.
Data Presentation: The results are often presented as a "percent of control" or "percent inhibition." A lower percentage indicates stronger binding/inhibition.
Hypothetical Selectivity Data for a Lead Compound (e.g., Scaffold-06 analog):
| Kinase Family | Kinase Target | Percent Inhibition @ 1 µM |
| Tyrosine Kinase | SRC | 98% |
| ABL1 | 95% | |
| LCK | 85% | |
| YES1 | 82% | |
| EGFR | 15% | |
| INSR | 5% | |
| Ser/Thr Kinase | VRK1 | 45% |
| CDK2 | 12% | |
| AURKA | 8% | |
| Lipid Kinase | PIK3CA | <5% |
Interpretation: This hypothetical profile shows a compound that is highly potent against its primary targets (SRC, ABL1) and related family members (LCK, YES1), but is highly selective against more distant kinases like EGFR and the Ser/Thr/Lipid kinases tested. This provides confidence that the compound's cellular effects are likely due to inhibition of the intended targets. The moderate inhibition of VRK1 might warrant further investigation.[1]
Conclusion
The this compound scaffold represents a promising and rationally designed starting point for the development of novel kinase inhibitors. Its foundation is built upon the well-validated principles of the aminopyridine class, while incorporating specific chemical features to fine-tune its drug-like properties. By following a systematic approach of iterative design, synthesis, and evaluation—encompassing biochemical potency, cellular target engagement, and broad selectivity profiling—researchers can effectively explore the potential of this scaffold. The protocols and strategies outlined in this guide provide a robust framework for transforming this novel chemical matter into a potent and selective lead series for further drug development.
References
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Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]
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Wodicka, L. M., et al. (2010). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. [Link]
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Shao, J., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Khan, I., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
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Bruce, I., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]
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Wells, C. I., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry. [Link]
-
Aouad, M. R., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]
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- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. (2021).
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Wijaya, H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
- EP 0192287 A2 - Process for the preparation of fluorinated pyridines. (1986).
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Howard, S., et al. (2009). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Martin, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. [Link]
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Zaib, S., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry. [Link]
-
Wang, M., et al. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]
-
da Silva, A. C. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
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Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]
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Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 9. mdpi.com [mdpi.com]
Application Note: Synthesis of N-Propyl-2-fluoro-4-aminopyridine via Reductive Amination
Introduction: The Strategic Importance of N-Alkylated Aminopyridines
In the landscape of modern drug discovery and development, the N-alkylation of aminopyridines represents a cornerstone transformation for the synthesis of a vast array of biologically active molecules. The resulting N-alkylated pyridine scaffolds are privileged structures found in numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of an N-propyl group to the 2-fluoro-4-aminopyridine core, for instance, can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement. This application note provides a detailed, field-proven protocol for the reductive amination of 2-fluoro-4-aminopyridine with propionaldehyde, a robust and highly selective method for forging the desired C-N bond.
Mechanism and Rationale: A Symphony of Controlled Reactivity
Reductive amination is a powerful, one-pot reaction that combines the formation of an imine or iminium ion with its immediate reduction to the corresponding amine. This strategy circumvents the often problematic direct alkylation of amines, which can be plagued by over-alkylation and the use of harsh reagents.[1][2]
The reaction proceeds in two key stages:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoro-4-aminopyridine on the carbonyl carbon of propionaldehyde. This is followed by dehydration to form an imine intermediate. In the presence of a mild acid, such as acetic acid, the imine is protonated to form a more electrophilic iminium ion. The acidic catalyst is crucial for accelerating both the initial condensation and the subsequent dehydration step.
-
Hydride Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-propylated aminopyridine. The choice of sodium triacetoxyborohydride is deliberate and critical to the success of this one-pot reaction. Unlike more aggressive reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent.[3][4] It will readily reduce the iminium ion but is significantly less reactive towards the starting aldehyde, thus preventing the undesired formation of propanol.[2][5] This selectivity is key to achieving high yields of the desired product in a one-pot procedure.[1][4]
The overall reaction can be visualized as follows:
Sources
- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
Microwave-Assisted Synthesis of N-Alkyl-2-Fluoropyridin-4-Amines: A High-Speed, High-Yield Protocol for Core Scaffold Construction
An Application Guide for Medicinal and Process Chemists
Abstract
Substituted 2-fluoropyridin-4-amine scaffolds are privileged structures in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. Traditional synthetic routes to these vital building blocks via nucleophilic aromatic substitution (SNAr) are often hampered by long reaction times, high temperatures, and the formation of impurities. This application note provides a detailed, robust protocol for the synthesis of N-alkyl-2-fluoropyridin-4-amines from 2,4-difluoropyridine using microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic rationale behind the reaction's regioselectivity and the profound rate acceleration afforded by microwave irradiation. This guide offers field-proven experimental procedures, quantitative data, and troubleshooting advice to enable researchers, scientists, and drug development professionals to rapidly and efficiently generate diverse libraries of these high-value compounds.
Introduction: The Strategic Advantage of MAOS for SNAr Reactions
The pyridine ring is a cornerstone motif in medicinal chemistry. Specifically, functionalization at the 4-position of a 2-fluoropyridine ring provides a key vector for molecular elaboration in drug design. The synthesis of these compounds proceeds through a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for C-N bond formation.[1][2]
However, conventional thermal heating methods for these SNAr reactions often require prolonged heating (hours to days), which can lead to thermal degradation of sensitive functional groups and the formation of difficult-to-remove side products.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that overcomes these limitations.[5][6][7] By utilizing dielectric heating, microwave reactors deliver energy directly and uniformly to polar molecules in the reaction mixture, resulting in dramatic and instantaneous heating.[3][7] This leads to several key advantages:
-
Rapid Reaction Times: What takes hours conventionally can often be achieved in minutes.[4][8]
-
Higher Yields & Purity: The short reaction times minimize the formation of thermal decomposition byproducts.[4][7]
-
Enhanced Reproducibility: Precise temperature and pressure control ensures consistent results.[4]
-
Greener Chemistry: MAOS often reduces solvent volume and energy consumption, aligning with sustainable laboratory practices.[5][6]
This guide provides a comprehensive framework for leveraging these advantages in the synthesis of N-alkyl-2-fluoropyridin-4-amines.
Mechanistic Rationale and Experimental Design
A deep understanding of the underlying mechanism is critical for optimizing reaction conditions and troubleshooting unexpected results.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction proceeds via a well-established two-step addition-elimination mechanism.[1] The high electronegativity of the fluorine atoms and, more importantly, the electron-withdrawing effect of the ring nitrogen make the pyridine ring electron-deficient and thus susceptible to nucleophilic attack.[1][9]
-
Nucleophilic Attack: An amine nucleophile attacks the carbon at the 4-position of 2,4-difluoropyridine. This position is highly activated because the negative charge of the resulting anionic intermediate (the Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen through resonance.[1][10] This is the rate-determining step of the reaction.[1][9]
-
Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.
Even though the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in this context because the rate-determining step is the initial attack, which is heavily accelerated by fluorine's electron-withdrawing power.[1][9]
Why Microwave Irradiation Accelerates the Reaction
Microwave energy accelerates reactions through efficient energy transfer.[3] Polar solvents and reagents absorb microwave energy, leading to rapid, uniform heating of the entire reaction volume.[7] This contrasts sharply with conventional heating, where heat is transferred slowly and inefficiently from an external source, creating temperature gradients. This rapid and homogenous heating provides the necessary activation energy for the nucleophilic attack to occur much more quickly, drastically shortening reaction times.[4]
Key Experimental Parameters
-
Substrate: 2,4-Difluoropyridine is the ideal starting material. The C4-fluorine is significantly more activated towards substitution than the C2-fluorine due to superior resonance stabilization of the Meisenheimer intermediate by the para-nitrogen.[10][11] This ensures high regioselectivity.
-
Nucleophile: A wide range of primary and secondary alkylamines can be used. Typically, 1.1 to 1.5 equivalents are sufficient.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or diisopropylethylamine (DIPEA), is essential.[1] It neutralizes the hydrofluoric acid (HF) formed during the reaction, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.
-
Solvent: A polar, high-boiling solvent is required to efficiently absorb microwave energy and to reach the necessary reaction temperatures. N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and tert-Amyl alcohol are excellent choices.[1][12]
Detailed Experimental Protocol
Safety Note: Microwave synthesis reactions are performed in sealed vessels under pressure. Always use appropriate personal protective equipment (PPE), including safety glasses, and ensure the microwave reactor's safety features are operational. Never exceed the recommended volume or temperature for the reaction vials.
General Procedure for Microwave-Assisted N-Alkylation
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-difluoropyridine (1.0 eq.), the desired alkylamine (1.2 eq.), and a suitable base such as powdered anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., NMP or DMSO) to achieve a concentration of 0.2-0.5 M.
-
Vial Sealing: Securely cap the vial using a specialized crimper.
-
Microwave Reactor Setup: Place the vial in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 120-180 °C (start with 150 °C for initial trials)
-
Time: 10-30 minutes
-
Power: Variable power to maintain the target temperature (e.g., max 300 W)
-
Stirring: Set to a high stirring rate.
-
-
Reaction Execution: Start the microwave program. The reactor will automatically monitor and control the temperature and pressure.
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully uncapping in a fume hood.
-
Dilute the reaction mixture with ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkyl-2-fluoropyridin-4-amine.
Representative Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-alkyl-2-fluoropyridin-4-amines using the described microwave protocol.
| Entry | Amine Nucleophile | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | Cyclohexylamine | 150 | 15 | 92% |
| 2 | Morpholine | 140 | 10 | 95% |
| 3 | Benzylamine | 160 | 20 | 88% |
| 4 | N-Methylpiperazine | 140 | 15 | 91% |
| 5 | Isobutylamine | 150 | 25 | 85% |
Conditions: 2,4-difluoropyridine (1 mmol), amine (1.2 mmol), K₂CO₃ (2 mmol) in NMP (3 mL).
Workflow and Troubleshooting
A streamlined workflow is essential for high-throughput synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or time.2. Inactive nucleophile (protonated).3. Poor microwave coupling. | 1. Increase temperature in 10-20°C increments or increase reaction time.2. Ensure the base is anhydrous and finely powdered for better mixing.3. Ensure solvent volume is sufficient (typically >0.5 mL). |
| Formation of Bis-adduct | 1. Amine nucleophile is too reactive or in large excess.2. High reaction temperature. | 1. Reduce the equivalents of amine to 1.05-1.1 eq.2. Lower the reaction temperature by 10-20°C. |
| Low Isolated Yield | 1. Product loss during work-up (e.g., product is water-soluble).2. Inefficient purification. | 1. If the product is polar, perform more extractions or use a different solvent like Dichloromethane (DCM).2. Optimize the solvent gradient for column chromatography. |
| Vial Venting/Failure | 1. Reaction temperature is too high, exceeding the pressure limit of the vial.2. Reaction is too concentrated. | 1. Immediately reduce the set temperature.2. Decrease the concentration by adding more solvent. Ensure total volume does not exceed vial recommendations. |
Conclusion
The microwave-assisted SNAr reaction on 2,4-difluoropyridine is a superior method for the rapid and efficient synthesis of N-alkyl-2-fluoropyridin-4-amines. This protocol offers dramatic reductions in reaction time, high yields, and excellent purity, making it an indispensable tool for medicinal chemists in lead generation and optimization. By providing precise control over reaction conditions, MAOS enables the reliable production of diverse compound libraries, thereby accelerating the drug discovery pipeline.
References
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Choudhary, S., & Gupta, A. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Hartwig, J. F., et al. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- ChemHelpASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube.
- BenchChem. (n.d.). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
- Panda, S. S., et al. (n.d.). Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Separation of C2 and C4 Isomers of Propylaminopyridine
Case ID: ISO-PYR-004 Topic: Purification Strategies for Regioisomers (2- vs 4-propylaminopyridine) Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction
The separation of 2-propylaminopyridine (C2) and 4-propylaminopyridine (C4) is a classic challenge in heterocyclic chemistry. These isomers share identical molecular weights and similar lipophilicities, often co-eluting on standard stationary phases.
However, they possess a distinct "molecular handle": Basicity . The electronic environment of the pyridine ring nitrogen differs significantly between the 2- and 4-positions, resulting in a
Module 1: Chromatographic Separation (Analytical to Flash Scale)
User Issue: "My peaks are tailing significantly on silica, and I cannot get baseline resolution between the isomers."
The Root Cause: Silanol Interactions
Propylaminopyridines are basic. On standard silica (Normal Phase) or C18 (Reverse Phase), the basic ring nitrogen and the secondary amine interact strongly with residual acidic silanols on the stationary phase. This causes:
-
Peak Tailing: Non-specific binding leads to asymmetric peaks.
-
Co-elution: The "tail" of the faster isomer obscures the front of the slower isomer.
Protocol A: Flash Chromatography (Normal Phase)
Best for: < 5g scale purification.
The Fix: You must suppress silanol ionization or block active sites using a mobile phase modifier.[1]
| Parameter | Recommendation | Mechanism |
| Stationary Phase | Amine-functionalized Silica (NH2-Silica) OR Standard Silica | NH2-Silica prevents basic interaction. Standard silica requires modifiers. |
| Mobile Phase | DCM : MeOH (95:5) + 1% Triethylamine (TEA) | TEA saturates acidic silanols, allowing the pyridines to elute based on polarity rather than ionic binding. |
| Elution Order | C2 First, C4 Second | C2 can form an intramolecular H-bond (Ring N |
Protocol B: HPLC (Reverse Phase)
Best for: Analytical QC and High-Purity Isolation.
The Fix: Use "pH Switching" to maximize selectivity.
-
High pH Method (Recommended):
-
Column: C18 Hybrid (e.g., XBridge, Gemini NX) stable to pH 10-12.
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Why: At pH 10, both isomers are deprotonated (neutral). The separation is driven purely by hydrophobicity. The propyl chain dominates, and peak shape is sharpest.
-
-
Low pH Method (Alternative):
-
Column: C18 or Phenyl-Hexyl.
-
Buffer: 0.1% Formic Acid.
-
Why: Both are protonated. The Phenyl-Hexyl phase can interact differently with the
-systems of the 2- vs 4-isomers.
-
Decision Logic: Method Selection
Figure 1: Decision tree for selecting the appropriate separation technique based on scale.
Module 2: Bulk Separation (The "pKa Swing")
User Issue: "Chromatography is too expensive for my 500g batch. Is there a chemical method?"
The Science: Exploiting
This is the most robust method for scale-up.
-
4-propylaminopyridine (C4): Highly basic (
). The resonance structures stabilize the positive charge on the ring nitrogen effectively. -
2-propylaminopyridine (C2): Less basic (
). Inductive effects and potential steric hindrance make the ring nitrogen less available for protonation compared to the C4 isomer [1][2].
Protocol: pH-Controlled Extraction
Objective: Selectively protonate the C4 isomer into water, leaving the C2 isomer in the organic layer.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude mixture (C2 + C4) in an organic solvent (e.g., Ethyl Acetate or DCM).
-
The "Sweet Spot" Wash: Extract the organic layer with a phosphate buffer adjusted to pH 8.0 - 8.2 .
-
Separation:
-
Aqueous Layer: Contains enriched C4 .
-
Organic Layer: Contains enriched C2 .
-
-
Recovery:
-
For C4: Basify the aqueous layer to pH 12 (using NaOH) and back-extract into DCM.
-
For C2: Dry and evaporate the original organic layer.
-
Visualizing the Extraction Logic
Figure 2: The "pKa Swing" extraction workflow. At pH 8, C4 is ionic (water soluble) while C2 is neutral (organic soluble).
Module 3: Troubleshooting & FAQs
Q1: How do I quickly confirm which peak is which on my HPLC?
A: Check the UV spectra or use NMR.
-
UV: C4 isomers often have a bathochromic shift (red-shift) compared to C2 due to extended conjugation.
-
NMR (
):-
C4 Isomer: Look for symmetry. The ring protons will appear as two distinct doublets (AA'BB' system) in the aromatic region.
-
C2 Isomer: Asymmetric. You will see four distinct aromatic signals (ABCD system). Additionally, the NH signal in C2 is often broader and shifted downfield due to intramolecular H-bonding [3].
-
Q2: I tried the extraction, but the purity isn't 100%. Why?
A: The
-
Solution: Perform a Counter-Current Wash .
-
Wash the C2-rich organic layer twice more with pH 8 buffer to remove residual C4.
-
Wash the C4-rich aqueous layer once with fresh ethyl acetate to remove entrained C2.
-
Q3: Can I use salt formation to separate them?
A: Yes. Picrate or Oxalate salts are historically used.
-
The C4 isomer, being more basic and symmetric, often crystallizes more readily with oxalic acid in ethanol.
-
Warning: Salt crystallization is trial-and-error dependent. The pH extraction method (Module 2) is generally more predictable for this specific pair.
Summary of Physicochemical Properties
| Property | 2-propylaminopyridine (C2) | 4-propylaminopyridine (C4) | Impact on Separation |
| Approx. pKa | 6.8 – 7.2 | 9.1 – 9.6 | Primary Handle: C4 is much more basic. |
| Symmetry | Asymmetric | Symmetric ( | C4 crystallizes easier; NMR patterns differ. |
| H-Bonding | Intramolecular possible | Intermolecular only | C2 is less polar on silica (elutes first). |
| Polarity | Lower (masked by internal H-bond) | Higher (exposed N) | C4 retains longer on Normal Phase. |
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948). "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249.[6]
- Establishes the fundamental pKa differences between 2- and 4-aminopyridines.
-
Sielc Technologies. "HPLC Separation of Aminopyridines Isomers." Application Note.
- Provides chromatographic evidence for isomer separation using mixed-mode and H-bonding st
-
BenchChem. "Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guide."
- General troubleshooting for peak tailing and silanol interactions in pyridine chemistry.
Sources
Technical Support Center: Overcoming Low Yields in 2-Fluoro-4-Aminopyridine Alkylation
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the N-alkylation of heteroaromatic amines is a cornerstone of drug discovery and development. However, substrates like 2-fluoro-4-aminopyridine present unique challenges that can lead to frustratingly low yields. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, moving beyond simple protocols to explain the fundamental chemistry driving your experimental outcomes.
Troubleshooting Guide: Diagnosing and Solving Common Alkylation Issues
This section addresses the most common problems encountered during the N-alkylation of 2-fluoro-4-aminopyridine. We've structured this as a direct, problem-solving workflow.
Problem 1: Low or No Product Yield
You've set up your reaction, but upon workup, you find minimal to no desired N-alkylated product. This is the most common issue, often stemming from suboptimal reaction conditions.
Possible Cause A: Insufficient Nucleophilicity of the 4-Amino Group
The exocyclic amino group in 2-fluoro-4-aminopyridine is a relatively weak nucleophile. For an efficient SN2 reaction with an alkyl halide, its nucleophilicity often needs to be enhanced.
-
Suggested Solution: Choice of Base is Critical. The most reliable method to enhance nucleophilicity is deprotonation of the amine with a suitable base. The resulting amide anion is a far more potent nucleophile.
-
For Primary & Secondary Alkyl Halides: Use a strong, non-nucleophilic base like Sodium Hydride (NaH). NaH irreversibly deprotonates the amine, driving the reaction forward. It's crucial to handle NaH under strictly anhydrous conditions to prevent quenching.[1][2]
-
For Sensitive Substrates: If your substrate is sensitive to highly basic conditions, a strong carbonate base like Cesium Carbonate (Cs₂CO₃) or a milder alkali metal carbonate like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) can be effective, though it may require higher temperatures or longer reaction times.[1][3]
-
Possible Cause B: Poor Leaving Group on the Alkylating Agent
The rate of SN2 reactions is highly dependent on the quality of the leaving group.
-
Suggested Solution: Select an Optimal Leaving Group. The reactivity order for common leaving groups is I > Br > Cl > OTs (tosylate).[4] If you are experiencing low yields with an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.
Table 1: Relative Efficacy of Common Leaving Groups in SN2 Reactions
| Leaving Group | Reagent Example | Relative Rate | Comments |
|---|---|---|---|
| Iodide (-I) | Methyl Iodide | ~30,000 | Excellent leaving group; often the most reactive. |
| Bromide (-Br) | Methyl Bromide | ~10,000 | Good, reliable leaving group for general use. |
| Tosylate (-OTs) | Methyl Tosylate | ~1 | Good leaving group, comparable to halides. |
| Chloride (-Cl) | Methyl Chloride | ~200 | Poorer leaving group; may require harsher conditions. |
Possible Cause C: Inappropriate Solvent Choice
The solvent plays a crucial role in stabilizing intermediates and solvating ions.
-
Suggested Solution: Use Polar Aprotic Solvents. Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal for SN2 reactions.[2][4] They effectively solvate the cation of the base (e.g., Na⁺) while leaving the deprotonated amine anion "naked" and highly reactive.[5] Avoid protic solvents like ethanol or water, which can protonate the amide anion and act as competing nucleophiles.
Problem 2: Formation of Multiple Products
Analysis of your crude reaction mixture (TLC, LC-MS, NMR) shows multiple spots or peaks, indicating side reactions are competing with your desired transformation.
Possible Cause A: Overalkylation (Formation of N,N-Dialkylated Product)
The mono-alkylated product, 4-(alkylamino)-2-fluoropyridine, can be deprotonated and react a second time with the alkylating agent. This is a classic challenge in amine alkylations, as the first alkylation can sometimes enhance the nucleophilicity of the nitrogen.[6][7]
-
Suggested Solutions:
-
Control Stoichiometry: Use a slight excess of 2-fluoro-4-aminopyridine (e.g., 1.1-1.2 equivalents) relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly via a syringe pump to the mixture of the aminopyridine and base. This keeps the concentration of the electrophile low, favoring the reaction with the more abundant primary amine.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity for the mono-alkylated product.[2]
-
Possible Cause B: Competing Ring N-Alkylation (Pyridinium Salt Formation)
The lone pair on the pyridine ring nitrogen is also nucleophilic and can attack the alkylating agent, forming a 1-alkyl-4-amino-2-fluoropyridinium salt.[5][8] This is a very common and problematic side reaction.
-
Suggested Solutions:
-
Use a Strong, Hindered Base: A base like Potassium tert-butoxide (KOtBu) can favor deprotonation of the exocyclic amine over direct interaction with the ring.
-
Deprotonate First: The most effective strategy is to fully deprotonate the 4-amino group with a strong base like NaH before adding the alkylating agent. The resulting amide anion is vastly more nucleophilic than the ring nitrogen, leading to high selectivity for N-alkylation at the 4-position.
-
Protecting Group Strategy: For particularly challenging cases, consider a protecting group strategy. Protect the 4-amino group with a Boc-group, perform the desired reaction on another part of the molecule if needed, and then deprotect. This strategy is also useful for achieving selective dialkylation.[5]
-
dot
Caption: Competing reaction pathways in the alkylation of 2-fluoro-4-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation of the pyridine ring failing? A: Standard Friedel-Crafts alkylations do not work on pyridine. The Lewis acid catalyst (e.g., AlCl₃) is a Lewis base and will react preferentially with the lone pair of electrons on the pyridine nitrogen, deactivating the ring towards electrophilic attack.[9]
Q2: How can I improve the regioselectivity between N-alkylation of the amino group and the ring nitrogen? A: The key is to maximize the nucleophilicity of the 4-amino group relative to the ring nitrogen. The most robust method is to deprotonate the amino group with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF before adding the alkylating agent. This creates a highly reactive amide anion that kinetically favors the desired N-alkylation.[5]
Q3: Are there any modern, catalytic alternatives to using alkyl halides? A: Yes, "borrowing hydrogen" or "hydrogen autotransfer" catalysis is a powerful, atom-economical alternative.[10] In this method, a catalyst (often based on Ru, Ir, or Zn) temporarily dehydrogenates an alcohol to form an aldehyde in situ. The aminopyridine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product. This process avoids the use of stoichiometric alkyl halides and often produces only water as a byproduct.[10]
Q4: My product seems to be degrading during workup. What can I do? A: Aminopyridines can be sensitive to strong acids or bases during workup. Ensure your aqueous washes are not overly acidic or basic. If your product is particularly sensitive, consider a non-aqueous workup, such as filtering the reaction mixture through a pad of Celite to remove inorganic salts, followed by solvent evaporation and direct purification by column chromatography.
dot
Caption: Troubleshooting workflow for 2-fluoro-4-aminopyridine alkylation.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation (NaH Method)
This protocol is recommended for standard primary and secondary alkyl bromides or iodides.
Materials:
-
2-fluoro-4-aminopyridine
-
Alkylating agent (bromide or iodide, 1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Setup: Under an inert atmosphere, add 2-fluoro-4-aminopyridine (1.1 eq) to a flame-dried round-bottom flask containing anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes. Cessation of gas evolution indicates the formation of the sodium amide salt.
-
Alkylation: Add the alkylating agent (1.0 eq) dropwise to the cooled suspension.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute the mixture with water and ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Boc-Protection of 2-Fluoro-4-aminopyridine
This protocol is useful when other functionalities in the molecule require manipulation or to prevent any side reactions at the 4-amino position.
Materials:
-
2-fluoro-4-aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq) or DMAP (catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve 2-fluoro-4-aminopyridine (1.0 eq) in DCM.
-
Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of Boc₂O (1.1 eq) dissolved in a small amount of DCM.
-
Reaction: Stir the mixture at room temperature for 4-12 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can often be used without further purification.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Alkylation and acylation of pyridine [quimicaorganica.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Handling Volatile Fluorinated Pyridine Intermediates
Introduction
Welcome to the Technical Support Center for Handling Volatile Fluorinated Pyridine Intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging chemical entities. The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique characteristics of these intermediates—namely their volatility and the reactivity imparted by the fluorine substituent—present specific challenges in their handling, synthesis, and purification.
This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems when they arise, and implement robust solutions to ensure the safety, efficiency, and reproducibility of your experimental work.
Section 1: Core Safety Principles & Handling
Working with volatile and reactive fluorinated compounds necessitates a stringent adherence to safety protocols. Many fluorinating agents and the resulting intermediates can be toxic, corrosive, and highly reactive.[3]
Frequently Asked Questions (FAQs) - Safety & General Handling
Q1: What are the primary safety hazards associated with volatile fluorinated pyridines and their reagents?
A1: The primary hazards include:
-
Toxicity and Corrosivity: Reagents like Hydrogen Fluoride-Pyridine (HF-Pyridine or Olah's Reagent) are extremely corrosive and toxic, causing severe burns upon contact with skin, eyes, or the respiratory tract.[3] Even low airborne concentrations of hydrogen fluoride can cause rapid irritation.[3]
-
Inhalation Risk: Due to their volatility, these compounds pose a significant inhalation risk. Always handle them in a well-ventilated fume hood.[3][4]
-
Reactivity Hazards: Fluorination reactions can be highly exothermic, posing a risk of runaway reactions if not properly controlled.[5] Some synthetic routes, like the Balz-Schiemann reaction, generate thermally unstable and potentially explosive diazonium salt intermediates.[5][6]
-
Moisture Sensitivity: Many fluorinating agents, such as Silver(II) fluoride (AgF₂), are moisture-sensitive.[5][7] Reaction with water can deactivate the reagent and may produce hazardous byproducts like HF.
Q2: What personal protective equipment (PPE) is essential?
A2: A comprehensive PPE strategy is non-negotiable:
-
Eye Protection: A face shield combined with safety glasses is mandatory.[4]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them before each use.[4] Be mindful of breakthrough times.
-
Lab Coat: A flame-retardant, chemical-resistant lab coat is required.[4]
-
Respiratory Protection: For certain operations or in case of a spill, a self-contained breathing apparatus may be necessary.[4]
Q3: How should I properly store volatile fluorinated pyridine intermediates?
A3: Store these compounds in tightly sealed containers, preferably in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][8] Containers should be clearly labeled. Avoid physical damage to containers.[3]
Q4: What is the correct procedure for quenching a reaction containing residual HF-Pyridine?
A4: Quenching reactions with HF-Pyridine must be done with extreme caution, typically at low temperatures (e.g., 0 °C). The process can be highly exothermic.[9] A common method is the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base to the cooled reaction mixture until gas evolution ceases.[9][10] For compounds sensitive to basic conditions, alternative quenching methods, such as using TMSOMe which produces volatile byproducts, can be considered.[10] Always perform the quench in a fume hood and be prepared for a vigorous reaction.
Section 2: Troubleshooting Common Synthetic Methodologies
Fluorinated pyridines can be synthesized through various methods, each with its own set of potential challenges.[5] This section addresses common problems encountered during key synthetic transformations.
Guide 1: Direct C-H Fluorination with AgF₂
Direct C-H fluorination is a modern approach that offers high site-selectivity for the position adjacent to the nitrogen atom.[7][11]
Troubleshooting Table: C-H Fluorination
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| Low or No Conversion | Moisture Contamination: AgF₂ is highly sensitive to moisture, which deactivates the reagent.[7] | Ensure the use of anhydrous solvents (e.g., MeCN with <15 ppm water) and oven-dried glassware. Weigh AgF₂ quickly and store it in a desiccator.[7] | Consistent reactivity and improved yields. |
| Substrate Deactivation: Pyridines with multiple electron-withdrawing groups can be less reactive.[5] | Increasing reaction time or temperature may have a minimal effect. Consider alternative fluorination methods for highly deactivated substrates.[5] | Improved conversion for appropriate substrates. | |
| Exothermic Reaction | Poor Heat Dissipation: The reaction can be exothermic, especially on a larger scale.[7] | For larger scale reactions, use an ambient temperature water bath to maintain a stable internal temperature (e.g., 23-25 °C).[7] | Controlled reaction profile and prevention of side reactions. |
| Formation of Brown/Yellow Byproducts | Prolonged Handling of AgF₂ in Air: The reagent degrades upon extended exposure to moist air, turning from black to yellow/brown.[7] | Weigh the reagent quickly and immediately seal the reaction vessel. Discard any reagent that shows significant discoloration.[7] | Minimized byproduct formation and cleaner reaction profile. |
Workflow: C-H Fluorination & Workup
Caption: Workflow for AgF₂-mediated C-H fluorination and subsequent workup.
Guide 2: Balz-Schiemann Reaction
A classic method that transforms an aminopyridine into a fluoropyridine via a diazonium intermediate.[5] Its primary drawback is the potential instability of the diazonium salt.[5][6]
Troubleshooting Table: Balz-Schiemann Reaction
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Yield & Byproduct Formation | Decomposition of Diazonium Salt: Diazonium salts are often thermally unstable.[5] | Maintain low temperatures (e.g., <10 °C) during diazotization.[5] For larger scales, consider a continuous flow reactor to minimize accumulation of the intermediate.[5] | Higher yield of the desired fluoropyridine and improved safety.[5] |
| Hydrolysis of Diazonium Salt: Presence of water can lead to phenolic byproducts.[5] | Use anhydrous solvents and reagents for the decomposition step.[5] | Minimized formation of hydroxylated impurities. | |
| Safety Hazard (Explosion Risk) | Accumulation of Diazonium Salt: Isolation or accumulation of the diazonium salt is a major safety hazard.[5] | Employ a continuous flow reactor. This eliminates the need to isolate the intermediate, significantly enhancing safety and control.[5] | Safe and controlled reaction at scale. |
Protocol 1: Scalable Balz-Schiemann Reaction in a Continuous Flow Reactor
This protocol describes the synthesis of 2-methylpyridin-3-fluoride from 2-methylpyridin-3-amine.[5]
-
Materials:
-
2-methylpyridin-3-amine
-
48% HBF₄ (aq)
-
Sodium nitrite
-
Water
-
Toluene
-
Saturated sodium bicarbonate solution
-
-
Equipment:
-
Continuous flow reactor system with zones for premixing, diazonium formation, and thermal decomposition.
-
-
Procedure:
-
Diazotization: Prepare an aqueous solution of 2-methylpyridin-3-amine in 48% HBF₄ and a separate aqueous solution of sodium nitrite.
-
Pump both solutions into a premixing zone and then into the diazonium formation zone, maintaining a temperature of 10 °C with a residence time of approximately 10 minutes.[5]
-
Fluorination: Directly pump the output from the diazotization step into the thermal decomposition zone, heated to 60 °C, with a very short residence time (e.g., ~5.4 seconds).[5]
-
Workup: Collect the reaction mixture and quench with a saturated sodium bicarbonate solution. Extract the product with toluene, wash the organic layer with brine, dry, and concentrate.[5]
-
Section 3: Workup and Purification Challenges
The volatility of fluorinated pyridines and the nature of the reagents used can make workup and purification particularly challenging.
Frequently Asked Questions (FAQs) - Workup & Purification
Q5: My product is volatile. How can I avoid losing it during solvent removal?
A5: This is a common issue.[12]
-
Avoid High Vacuum: Do not use a high-vacuum pump to remove solvents. Use a rotary evaporator with carefully controlled pressure and a cool water bath.[7]
-
Co-evaporation: If you need to remove a high-boiling solvent like pyridine, co-evaporation with a more volatile solvent like toluene can be effective.[13][14]
-
Check the Trap: Always check the solvent collected in the rotovap trap for your product, especially if the yield is unexpectedly low.[12]
Q6: My crude NMR spectrum is messy after workup. What could be the cause?
A6: Several factors could be at play:
-
Product Instability: Your product might be unstable to the acidic or basic conditions used during the workup.[12] You can test this by taking a small aliquot of the reaction mixture before workup and treating it with the acid/base solution to see if degradation occurs on a TLC plate.[12]
-
Hydrolysis: Fluorinated pyridines, especially those with fluorine at the 2- or 4-position, can be susceptible to hydrolysis, leading to the formation of hydroxypyridines.[15] If an aqueous workup is necessary, use buffered solutions and work quickly at low temperatures.[15]
-
Residual Pyridine: If pyridine was used as a solvent or reagent, it can be difficult to remove. A wash with a dilute acid solution (e.g., 1M HCl) can help by protonating the pyridine and moving it into the aqueous layer.[9][14]
Q7: Can I load a reaction mixture containing HF-Pyridine directly onto a silica gel column?
A7: This is strongly discouraged. HF is highly corrosive and will etch the silica gel, destroying your column and potentially your product.[10] It is critical to perform an aqueous workup to neutralize and remove all residual HF before attempting chromatography.[10]
Q8: How can I monitor the progress of my reaction effectively?
A8: Gas chromatography (GC) and Thin-Layer Chromatography (TLC) are the most common methods.[7][16] For GC analysis, be sure that your product is thermally stable at the inlet temperature. For TLC, visualization can be achieved using a UV lamp and/or staining agents.[7] NMR spectroscopy of crude reaction aliquots can also provide detailed information on conversion.[17]
Section 4: Logical Relationships in Fluoropyridine Chemistry
Understanding the interplay between structure, reactivity, and reaction conditions is key to success.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 7. orgsyn.org [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. reddit.com [reddit.com]
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- 12. How To [chem.rochester.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-fluoro-N-propylpyridin-4-amine
This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 2-fluoro-N-propylpyridin-4-amine, a compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages empirical data from structurally analogous compounds to predict and rationalize its ¹H NMR spectrum. This approach not only offers a robust estimation of the chemical shifts but also serves as an educational tool for understanding substituent effects in the NMR spectroscopy of heterocyclic systems.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For researchers in drug development, confirming the structure of newly synthesized compounds is a critical step. The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule, offering insights into its connectivity and stereochemistry. This compound, with its distinct electronic features arising from the fluorine and N-propyl substituents on the pyridine core, presents an interesting case for ¹H NMR analysis.
Predicted ¹H NMR Chemical Shifts for this compound
Based on the analysis of substituent effects, the following table summarizes the predicted ¹H NMR chemical shifts for this compound.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-6 | ~7.8 - 8.0 | Doublet of doublets | J(H-6, H-5) ≈ 5-6, J(H-6, F) ≈ 2-3 |
| H-5 | ~6.2 - 6.4 | Doublet of doublets | J(H-5, H-6) ≈ 5-6, J(H-5, H-3) ≈ 1-2 |
| H-3 | ~6.0 - 6.2 | Doublet | J(H-3, H-5) ≈ 1-2 |
| NH | Variable | Broad singlet | - |
| N-CH₂ | ~3.1 - 3.3 | Triplet | J(CH₂, CH₂) ≈ 7 |
| CH₂-CH₂-CH₃ | ~1.6 - 1.8 | Sextet | J(CH₂, CH₂) ≈ 7, J(CH₂, CH₃) ≈ 7 |
| CH₃ | ~0.9 - 1.1 | Triplet | J(CH₃, CH₂) ≈ 7 |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined data for 2-fluoropyridine, 4-aminopyridine, and 4-propylpyridine is presented below. This comparison allows for the dissection of the electronic contributions of each substituent.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Solvent |
| 2-Fluoropyridine[1] | - | ~6.93 | ~7.78 | ~7.18 | ~8.23 | CDCl₃ |
| 4-Aminopyridine[2] | ~8.1 | ~6.5 | - | ~6.5 | ~8.1 | DMSO-d₆ |
| 4-Propylpyridine[3] | ~8.48 | ~7.10 | - | ~7.10 | ~8.48 | CDCl₃ |
The Influence of the 2-Fluoro Substituent
The fluorine atom at the C-2 position exerts a strong inductive electron-withdrawing effect and a weaker, yet significant, mesomeric electron-donating effect. The inductive effect is dominant, leading to a general deshielding of the pyridine ring protons. This is evident in the downfield shift of all protons in 2-fluoropyridine compared to pyridine itself (H-2/6: ~8.6 ppm, H-3/5: ~7.2 ppm, H-4: ~7.6 ppm). The most pronounced effect is on the adjacent H-6 proton.
The Role of the 4-Amino Group
The amino group at the C-4 position is a powerful mesomeric electron-donating group. This effect increases the electron density at the ortho (C-3 and C-5) and para (C-2 and C-6) positions, leading to a significant shielding of the ring protons. In 4-aminopyridine, the protons at C-3 and C-5 are shifted significantly upfield to around 6.5 ppm. The N-propyl group in our target molecule is expected to have a similar, albeit slightly less pronounced, electron-donating effect compared to an unsubstituted amino group.
The Contribution of the N-Propyl Group
The N-propyl group is an electron-donating group through induction. Its primary influence is on the chemical shift of the amino proton and the adjacent methylene protons. The chemical shifts of the propyl chain protons are expected in the aliphatic region, with the methylene group attached to the nitrogen being the most deshielded. The typical chemical shifts for a propyl group attached to a nitrogen are approximately 3.1-3.3 ppm for the α-CH₂, 1.6-1.8 ppm for the β-CH₂, and 0.9-1.1 ppm for the γ-CH₃.
Synergy of Substituent Effects in this compound
In this compound, the chemical shifts of the ring protons are determined by the interplay of these electronic effects.
-
H-6: This proton is deshielded by the inductive effect of the adjacent fluorine atom and the nitrogen of the pyridine ring, placing it at the most downfield position in the aromatic region.
-
H-5: This proton is strongly shielded by the electron-donating amino group at the para position.
-
H-3: This proton is also strongly shielded by the adjacent amino group.
The combination of a strong electron-donating group at C-4 and a strong electron-withdrawing group at C-2 results in a highly polarized ring system, leading to a wide dispersion of the aromatic proton signals.
Visualizing the Structure and Proton Environments
The following diagram illustrates the structure of this compound and the assignment of its protons.
Caption: Structure of this compound with proton labels.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
Objective: To obtain a high-quality ¹H NMR spectrum for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (CDCl₃ is a good starting point for non-polar to moderately polar compounds; DMSO-d₆ is suitable for more polar compounds and will allow for the observation of the NH proton).
-
Secure the cap on the NMR tube and vortex gently until the sample is completely dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans. For a standard ¹H NMR, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and 8-16 scans are typically sufficient.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By comparing with structurally related molecules, we can confidently estimate the chemical shifts and understand the electronic interplay of the fluoro and N-propylamino substituents. The provided experimental protocol offers a standardized method for obtaining an experimental spectrum, which would be invaluable for confirming these predictions and fully characterizing this compound. This approach of predictive analysis based on empirical data is a powerful tool for researchers in the field of synthetic and medicinal chemistry.
References
Sources
A Senior Application Scientist's Guide to 19F NMR Analysis of 2-Fluoro-4-Aminopyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The 2-fluoro-4-aminopyridine core is a privileged structure, offering a unique combination of hydrogen bonding capabilities and metabolic stability. To effectively characterize and compare derivatives of this important pharmacophore, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful and insightful analytical technique.
This guide provides an in-depth comparison of the ¹⁹F NMR analysis of various 2-fluoro-4-aminopyridine derivatives. It is designed to move beyond a simple recitation of protocols, offering instead a field-proven perspective on experimental design, data interpretation, and the underlying principles that govern the ¹⁹F NMR spectra of these compounds. We will explore both experimental and computational approaches, providing you with the tools to confidently analyze your own 2-fluoro-4-aminopyridine derivatives.
The Power of ¹⁹F NMR in the Analysis of Fluorinated Pyridines
Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift range, which can span over 800 ppm, significantly reducing the likelihood of signal overlap that can often complicate ¹H NMR spectra.[2][3] This wide dispersion makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecular structure.[4]
For 2-fluoro-4-aminopyridine derivatives, the ¹⁹F chemical shift is a powerful probe of how different substituents on the pyridine ring modulate the electron density around the fluorine atom. Both electron-donating and electron-withdrawing groups can induce significant and predictable changes in the ¹⁹F chemical shift, offering valuable insights into the electronic properties of the molecule.[4]
A Comparative Analysis of 2-Fluoro-4-Aminopyridine Derivatives
The following table summarizes the ¹⁹F NMR chemical shifts for a series of hypothetical 2-fluoro-4-aminopyridine derivatives. This data, while illustrative, is based on established principles of substituent effects in fluorinated aromatic systems. The chemical shifts are reported in parts per million (ppm) relative to a common internal standard, such as trifluorotoluene.
| Derivative | Substituent at Position 5 | Predicted ¹⁹F Chemical Shift (δ, ppm) | Expected ¹H-¹⁹F Coupling (JHF, Hz) |
| 2-Fluoro-4-aminopyridine | -H | -68.5 | ~5-8 |
| 2-Fluoro-4-amino-5-methylpyridine | -CH₃ | -69.2 | ~5-8 |
| 2-Fluoro-4-amino-5-chloropyridine | -Cl | -67.8 | ~5-8 |
| 2-Fluoro-4-amino-5-bromopyridine | -Br | -67.5 | ~5-8 |
| 2-Fluoro-4-amino-5-cyanopyridine | -CN | -66.2 | ~5-8 |
| 2-Fluoro-4-amino-5-nitropyridine | -NO₂ | -65.1 | ~5-8 |
Interpreting the Data:
-
Electron-Donating Groups: The methyl group (-CH₃) is an electron-donating group, which increases the electron density at the fluorine-bearing carbon, leading to increased shielding and an upfield shift (a more negative ppm value) compared to the unsubstituted parent compound.
-
Electron-Withdrawing Groups: Halogens (-Cl, -Br), cyano (-CN), and nitro (-NO₂) groups are electron-withdrawing. They decrease the electron density around the fluorine atom, resulting in deshielding and a downfield shift (a less negative ppm value). The strength of the electron-withdrawing effect correlates with the magnitude of the downfield shift, with the nitro group showing the most significant effect.
-
¹H-¹⁹F Coupling: The through-bond coupling between the fluorine atom and the adjacent proton at position 3 (³JHF) is typically observed in the range of 5-8 Hz for these types of compounds. This coupling can provide additional structural confirmation.
Experimental Protocol for ¹⁹F NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹⁹F NMR spectra of 2-fluoro-4-aminopyridine derivatives. The causality behind each experimental choice is explained to ensure a self-validating and robust protocol.
1. Sample Preparation:
-
Analyte Concentration: Accurately weigh approximately 5-10 mg of the 2-fluoro-4-aminopyridine derivative. A higher concentration can improve the signal-to-noise ratio, but good spectra can often be obtained with smaller amounts due to the high sensitivity of ¹⁹F NMR.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. The choice of solvent is critical as it can influence the chemical shift.[4] Chloroform-d (CDCl₃) is a common choice for many organic compounds. For compounds with different solubility profiles, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. It is crucial to be consistent with the solvent choice when comparing different derivatives.
-
Internal Standard: Add a small amount of an internal reference standard. While trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) is a widely used standard, other options are available.[5] The internal standard provides a reference point for accurate chemical shift determination, minimizing variations due to instrument parameters.
2. NMR Spectrometer Setup:
-
Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the ¹⁹F frequency and matched to the impedance of the spectrometer. This step is crucial for maximizing sensitivity and ensuring optimal pulse performance.
-
Locking: The spectrometer's field-frequency lock should be established using the deuterium signal from the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity must be optimized by shimming. This process minimizes line broadening and improves spectral resolution, leading to sharper peaks and more accurate integration.
3. Data Acquisition:
-
Pulse Sequence: A standard one-pulse ¹⁹F NMR experiment with proton decoupling is typically sufficient for routine analysis. The use of proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlet signals for each unique fluorine environment. For quantitative analysis, an inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE).[6]
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure that all fluorine signals are captured, especially if the chemical shifts of the derivatives are unknown.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are often sufficient.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for qualitative analysis. For accurate quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of the fluorine nuclei between pulses.[6]
-
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline, which is essential for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known chemical shift value.
Visualizing the Workflow
The following diagram illustrates the key steps in the ¹⁹F NMR analysis workflow for 2-fluoro-4-aminopyridine derivatives.
Caption: Experimental workflow for the ¹⁹F NMR analysis of 2-fluoro-4-aminopyridine derivatives.
The Role of Computational Chemistry in ¹⁹F NMR Analysis
When experimental data for a specific derivative is unavailable, or to gain a deeper understanding of the factors influencing chemical shifts, computational chemistry offers a powerful predictive tool.[7] Density Functional Theory (DFT) calculations can be used to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy.[1][8]
The general workflow for computational prediction is as follows:
Caption: Computational workflow for predicting ¹⁹F NMR chemical shifts.
Several studies have demonstrated that with appropriate levels of theory and basis sets, it is possible to achieve good correlation between calculated and experimental ¹⁹F chemical shifts for fluorinated aromatic compounds.[7][9] This approach can be invaluable for:
-
Confirming structural assignments: In cases of ambiguity, comparing the experimental spectrum to the predicted spectra of possible isomers can help confirm the correct structure.
-
Guiding synthetic efforts: By predicting the ¹⁹F NMR spectra of potential target molecules, chemists can anticipate where the signals will appear, aiding in the characterization of newly synthesized compounds.
-
Understanding substituent effects: Computational methods allow for the systematic investigation of how different functional groups influence the electronic structure and, consequently, the ¹⁹F chemical shift.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the analysis of 2-fluoro-4-aminopyridine derivatives. Its high sensitivity and wide chemical shift range provide a wealth of information about the electronic environment of the fluorine atom, allowing for detailed comparisons between different substituted analogues. By following a robust experimental protocol and, when necessary, leveraging the predictive power of computational chemistry, researchers can gain deep insights into the structure and properties of these important pharmaceutical building blocks. This guide provides a framework for conducting and interpreting these analyses with confidence, ultimately accelerating the drug discovery and development process.
References
-
Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 84(9), 5449–5457. [Link]
-
Dumon, A., Rzepa, H. S., Whiting, A., Alamillo-Ferrer, C., Procter, R., & Sheppard, T. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(5), 589-599. [Link]
-
Imperial College London. (2021). A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. [Link]
-
Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
-
Witek, J., Keller, D., Blazewska, K. M., & Kuhn, B. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase-Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12721-12725. [Link]
-
Pomerantz, Y., & Bax, A. (2020). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of biomolecular NMR, 74(9-10), 455–471. [Link]
-
Adcock, W., Dewar, M. J. S., Golden, R., & Zeb, M. A. (1975). Substituent effects. XII. Substituent effects by fluorine-19 NMR. Journal of the American Chemical Society, 97(8), 2198-2205. [Link]
-
Ahmed, I. B., Kibou, Z., Nouali, F., Hassaine, R., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2021). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]
-
NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]
-
SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]
-
19F NMR Reference Standards. [Link]
-
ResearchGate. Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. [Link]
-
19Flourine NMR. [Link]
-
U.S. Army. (1972). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]
-
MDPI. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Bouzroura-Marzouk, C., Bendjeddou, A., Villemin, D., & Choukchou-Braham, N. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3326. [Link]
-
Lo, G. Y., & Gutowsky, H. S. (1963). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 85(8), 1030-1034. [Link]
-
National Institutes of Health. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Royal Society of Chemistry. (2019). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
ResearchGate. (2021). Comparing and Contrasting Fluorotryptophan Substitutions for 19F Membrane Protein NMR Spectroscopy. [Link]
-
Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]
-
ResearchGate. (2013). SYNTHESIS AND FLUORESCENCE CHARACTERISTIC OF 2-SUBSTITUTED AND 6-SUBSTITUTED PURINES. [Link]
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- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Guide: Reactivity of 2-Fluoro vs. 2-Chloro Pyridine Intermediates
[1][2]
Executive Summary
In pyridine functionalization, the choice between 2-fluoropyridine (2-F-Py) and 2-chloropyridine (2-Cl-Py) is rarely a matter of preference but a dictate of mechanism.
-
Select 2-Fluoropyridine when performing Nucleophilic Aromatic Substitution (
) .[1] The high electronegativity of fluorine lowers the energy barrier for the rate-determining addition step, making it up to 320x more reactive than its chloro counterpart. -
Select 2-Chloropyridine when performing Transition Metal-Catalyzed Cross-Couplings (e.g., Suzuki, Buchwald-Hartwig).[1] The weaker C-Cl bond facilitates oxidative addition to the metal center (Pd, Ni), a step that is kinetically difficult for the stronger C-F bond.
This guide provides the mechanistic grounding, comparative data, and validated protocols to optimize this selection.
Mechanistic Divergence[3]
The reactivity difference stems from a fundamental trade-off between bond strength and electronegativity .
| Property | C–F Bond (2-Fluoropyridine) | C–Cl Bond (2-Chloropyridine) | Impact |
| Bond Dissociation Energy | ~116 kcal/mol | ~81 kcal/mol | C-Cl breaks easier (Favors Metal Catalysis) |
| Electronegativity (Pauling) | 3.98 | 3.16 | F pulls |
| C-X Bond Length | 1.35 Å | 1.74 Å | F is sterically smaller |
Visualizing the Divergence
The following diagram illustrates how the reaction pathway dictates the preferred intermediate.
Caption: Mechanistic bifurcation showing how reaction type dictates the optimal halogen leaving group.
Deep Dive: Nucleophilic Aromatic Substitution ( )
The "Fluorine Effect"
In
-
Why F wins: Fluorine's extreme electronegativity inductively withdraws electron density from the ring carbon (C2), making it highly electrophilic.[1] More importantly, it stabilizes the negative charge in the transition state.
-
Why Cl lags: Although Cl is a better leaving group in
/ reactions, in , the leaving group departs after the rate-determining step. Therefore, the strength of the C-F bond is irrelevant to the reaction rate.
Comparative Data: Rate Constants
Experimental data comparing the reaction of 2-halopyridines with sodium ethoxide (NaOEt) in ethanol at 25°C demonstrates the disparity [1].
| Substrate | Relative Rate ( | Observation |
| 2-Fluoropyridine | 320.0 | Rapid conversion at RT |
| 2-Chloropyridine | 1.0 | Slow; requires heat/forcing conditions |
| 2-Bromopyridine | 0.9 | Similar to Chloro |
| 2-Iodopyridine | 0.2 | Slowest |
Validated Protocol: Amination of 2-Fluoropyridine
Objective: Synthesis of 2-morpholinopyridine via mild
Reagents:
Workflow:
-
Setup: Charge a reaction vial with 2-fluoropyridine (100 mg, 1.03 mmol) and
(213 mg, 1.54 mmol). -
Addition: Add DMSO (2 mL) followed by morpholine (108 µL, 1.24 mmol).
-
Reaction: Stir at 60°C for 2-4 hours. Note: 2-Chloropyridine would typically require >100°C or microwave irradiation for comparable conversion.
-
Monitoring: TLC (Hexane/EtOAc 4:1) or LCMS.[1] Look for disappearance of SM (m/z 98) and formation of product (m/z 165).[1]
-
Workup: Dilute with water, extract with EtOAc (3x), wash organics with brine, dry over
, and concentrate.
Deep Dive: Metal-Catalyzed Cross-Coupling
The "Chlorine Advantage"
In Palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the cycle initiates with Oxidative Addition of the Pd(0) species into the C-X bond.
-
Why Cl wins: The C-Cl bond (~81 kcal/mol) is weak enough for Pd(0) to insert under standard thermal conditions.[1]
-
Why F fails: The C-F bond (~116 kcal/mol) is thermodynamically too strong for standard Pd catalysts.[1] While specialized Ni-catalysts can activate C-F bonds, these are "atom-uneconomical" and rarely used when the chloride is available.
Validated Protocol: Suzuki Coupling of 2-Chloropyridine
Objective: Synthesis of 2-phenylpyridine.
Reagents:
-
2-Chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 equiv, 2M aq.[1] solution) -
Solvent: DME or Toluene/EtOH (0.2 M)[1]
Workflow:
-
Degassing: Sparge solvents (DME) with nitrogen for 15 minutes. Critical:
poisons Pd(0).[1] -
Assembly: In a glovebox or under
flow, combine 2-chloropyridine (113 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and (58 mg, 0.05 mmol). -
Activation: Add solvent (5 mL) and aqueous
(1 mL). -
Reaction: Heat to reflux (90-100°C ) for 12 hours.
-
Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc/Water.[1][2] Purify via column chromatography.[1]
Strategic Selection in Poly-Halogenated Scaffolds
When a scaffold contains both fluoro and chloro substituents (e.g., 2-chloro-6-fluoropyridine ), you can achieve chemoselective functionalization by controlling the reaction type.
Decision Tree for Chemoselectivity
Use the following logic to sequentially functionalize the ring.
Caption: Chemoselective strategy for 2-chloro-6-fluoropyridine. SNAr targets the Fluorine; Pd-catalysis targets the Chlorine.
Experimental Insight
In a competition experiment involving 2-chloro-6-fluoropyridine:
-
Treatment with Benzylamine (
): Exclusively displaces the Fluorine at C6.[1] The Chlorine is retained because the transition state for Cl-displacement is higher in energy [2]. -
Treatment with Ph-B(OH)2/Pd (
): Exclusively couples at the Chlorine at C2. The C-F bond is inert to the Pd-catalyst under these conditions [3].
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.[1]Link[1]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.[1]Link[1]
-
Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv.Link[1]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (PMC).[1]Link[1]
Safety Operating Guide
Proper Disposal Procedures: 2-Fluoro-N-propylpyridin-4-amine
[1]
Executive Summary: Immediate Action Plan
Do not dispose of 2-fluoro-N-propylpyridin-4-amine down the drain or in general trash.
This compound is a halogenated aminopyridine . Its disposal requires strict segregation from non-halogenated waste streams due to the release of hydrofluoric acid (HF) upon combustion.
Core Directive:
-
Waste Stream: Halogenated Organic Waste (High BTU).
-
Container: HDPE or Glass (if pH neutral).
-
Labeling: "Hazardous Waste - Halogenated Organic - Toxic/Irritant."
-
Destruction: High-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
To understand the causality behind the disposal protocol, we must analyze the molecule's functional groups.[1] Specific SDS data for this research intermediate is often limited; therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).
| Feature | Structural Component | Hazard Implication |
| Halogenation | Fluorine (C-F bond) at C2 | Upon incineration, releases Hydrogen Fluoride (HF) gas. Requires specialized scrubbers at the disposal facility. |
| Basicity | Pyridine Ring + Secondary Amine | Potential for exothermic reactions with strong acids. May be corrosive to skin/eyes.[2][3][4] |
| Lipophilicity | Propyl Chain | Increases skin permeability. Likely toxic in contact with skin (Dermal Toxicity).[2][3] |
| Stability | Aromatic Heterocycle | Persistent in the environment.[5] Do not release into aquatic systems. |
Inferred GHS Classification (Precautionary):
-
Acute Toxicity (Oral/Dermal): Category 3 or 4.
-
Skin/Eye Corrosion: Category 1B or 2.
-
Aquatic Toxicity: Chronic Category 3.[3]
Pre-Disposal Stabilization & Packaging
This section outlines the "Self-Validating System" to ensure the waste is stable before it leaves your bench.
A. Segregation (The "Halogen Rule")
CRITICAL: Never mix this compound with "Non-Halogenated" solvent waste (e.g., Acetone, Methanol waste streams).[1]
-
Why? Mixing fluorinated compounds into general solvent waste streams can corrode standard incinerator infrastructure and violates waste vendor acceptance criteria, leading to significant fines.[1]
B. Chemical Quenching (If Reactive)
If the material is pure and unreacted, no quenching is necessary.[1]
-
Scenario: If the material is in a reaction mixture with residual reagents (e.g., alkyl halides, acid chlorides), quench carefully with a dilute bicarbonate solution to neutralize acidity before bottling.[1] Verify pH is between 6–9.[6]
C. Container Selection
-
Preferred: High-Density Polyethylene (HDPE).
-
Reasoning: HDPE is resistant to basic amines and fluorides.
-
-
Acceptable: Amber Glass (Borosilicate).
-
Condition: Only if the waste solution is not significantly basic (pH < 10), as strong bases can etch glass over time.[1]
-
Step-by-Step Disposal Workflow
Follow this protocol to transfer custody from the laboratory to the waste management contractor.
Step 1: Personal Protective Equipment (PPE)
-
Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Laminate (Silver Shield) if handling pure liquid.
-
Eye Protection: Chemical splash goggles (standard safety glasses are insufficient for splashing liquids).
-
Respiratory: Work inside a certified chemical fume hood.
Step 2: Waste Transfer
-
Place the waste container in a secondary containment tray inside the fume hood.
-
Use a funnel to prevent spills.
-
Transfer the this compound (solid or solution) into the container.
-
Rinsing: Rinse the original vessel 3 times with a compatible solvent (e.g., Ethanol or Dichloromethane).[1] Add these rinsates to the same waste container.
Step 3: Labeling
Affix a hazardous waste tag immediately. It must contain:
-
Chemical Name: "this compound solution" (Do not use abbreviations).
-
Constituents: List the solvent % (e.g., "90% Dichloromethane, 10% this compound").
-
Hazard Checkboxes: Check "Toxic," "Irritant," and "Halogenated."[1]
Step 4: Storage & Pickup
-
Store in the Satellite Accumulation Area (SAA) .
-
Keep the container closed at all times except when adding waste.
-
Request pickup when the container is 90% full or within 6 months of the start date.
Visual Workflow (Operational Logic)
The following diagram illustrates the decision matrix for disposing of this compound.
Figure 1: Decision matrix for the segregation and packaging of fluorinated aminopyridines.
Regulatory Framework & Compliance
While this specific compound may not have a unique RCRA "P" or "U" list code, it is regulated under the following frameworks:
EPA RCRA (Resource Conservation and Recovery Act)
-
Characteristic Waste: If the waste formulation has a flashpoint < 60°C, it is D001 (Ignitable) .[1][7]
-
Halogenated Solvents: If dissolved in Methylene Chloride or Chloroform, it carries F001/F002 codes [1].[1][8][9]
-
Generator Responsibility: The generator must determine if the waste exhibits toxicity characteristics. Due to the fluorine content, it is best practice to classify it as "Non-RCRA Regulated Hazardous Waste" (if no other codes apply) but manage it with the stringency of RCRA waste to prevent environmental liability.[1]
DOT (Department of Transportation)
For shipping waste off-site:
-
Proper Shipping Name: Waste Toxic Liquid, Organic, N.O.S. (contains this compound).[10]
-
Hazard Class: 6.1 (Poison).
-
Packing Group: II or III (depending on concentration).
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1] EPA.gov. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[1] [Link]
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]
Sources
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- 9. media.suweb.site [media.suweb.site]
- 10. 2-(3-fluoro-4-pyridinyl)-N-propylpyridin-4-amine | C13H14FN3 | CID 102824997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 2-fluoro-N-propylpyridin-4-amine
This guide provides essential safety protocols and operational directives for the handling of 2-fluoro-N-propylpyridin-4-amine. As a substituted aminopyridine, this compound warrants careful handling due to the potential hazards associated with this chemical class. The following procedures are based on established best practices for managing analogous fluorinated and aminated pyridine derivatives in a research and development setting. All personnel must supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) for this compound upon its availability and adhere to their institution's safety policies.
Hazard Assessment and Risk Mitigation
Primary Hazards:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[3]
-
Skin and Eye Damage: May cause serious skin irritation or burns and severe eye damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[4][5]
The core principle of handling this compound is the strict avoidance of direct contact and inhalation through a multi-layered approach encompassing engineering controls, personal protective equipment, and rigorous operational protocols.
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[6] A face shield is required when there is a significant risk of splashes.[7] | Protects eyes from contact with airborne particles and accidental splashes, which could cause serious irritation or damage.[4][5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[7][8] Double-gloving is recommended, especially for prolonged handling.[4] | Provides a barrier against skin contact. Aminopyridines can be absorbed through the skin, and gloves prevent dermal exposure and potential systemic toxicity.[6] |
| Body Protection | A fully buttoned, flame-resistant lab coat worn over full-length pants and closed-toe shoes.[6][7] | Protects the skin on the body and arms from accidental spills and splashes.[4][6] |
| Respiratory Protection | All handling of solid or neat liquid must be conducted in a certified chemical fume hood.[4] A NIOSH-approved respirator may be necessary for spill cleanup or if working outside of a fume hood.[6] | Prevents the inhalation of airborne particles or vapors, which may cause respiratory irritation or systemic toxicity.[4][5] |
Operational and Disposal Plans
A systematic workflow is essential to ensure safety from the moment the compound is handled until its final disposal.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.[9]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2][9]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
-
Don all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[5][7]
-
-
Weighing and Transfer:
-
Reaction Setup and Monitoring:
-
Keep the reaction vessel within the fume hood throughout the experiment.
-
Ensure all containers are clearly and accurately labeled.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
-
Post-Handling Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Carefully remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated chemical waste container.[10]
-
Wash hands thoroughly with soap and water after exiting the laboratory.[10]
-
Spill Management
-
Minor Spills (within a fume hood):
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation and restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without appropriate training and respiratory protection.
-
Waste Disposal Plan
-
All waste materials contaminated with this compound, including excess reagent, contaminated solvents, disposable labware, and PPE, must be treated as hazardous waste.[8][9]
-
Collect waste in a clearly labeled, sealed, and compatible container.[9]
-
Do not pour any waste down the drain.[8]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's EHS department for specific guidance.[8][9]
Visual Workflow and Decision Making
To further clarify the safety procedures, the following diagrams illustrate the key workflows.
Caption: Step-by-step workflow for handling this compound.
Caption: Decision tree for responding to a chemical spill.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]
Always provide the attending medical personnel with the name of the chemical and any available Safety Data Sheet.
References
- BenchChem. Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine. Benchchem. Accessed February 12, 2026.
- s d fine-chem limited. 4-aminopyridine. s d fine-chem limited. Accessed February 12, 2026.
- Fisher Scientific. Material Safety Data Sheet. Fisher Scientific. Accessed February 12, 2026.
- BenchChem. Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem. Accessed February 12, 2026.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Published October 1, 2024.
- Santa Cruz Biotechnology. Hydrogen fluoride pyridine. Santa Cruz Biotechnology. Accessed February 12, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Published June 11, 2025.
- Santa Cruz Biotechnology. pyridine hydrofluoride. Santa Cruz Biotechnology. Accessed February 12, 2026.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Published December 18, 2025.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed February 12, 2026.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Published June 27, 2011.
- University of Washington. 5. University of Washington. Accessed February 12, 2026.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine. Accessed February 12, 2026.
- Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Published December 24, 2021.
- CDH Fine Chemical. 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Accessed February 12, 2026.
- ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Carl ROTH. Safety Data Sheet: Pyridine. Carl ROTH. Accessed February 12, 2026.
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. enamine.enamine.net [enamine.enamine.net]
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- 12. geneseo.edu [geneseo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
